Nisoldipine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O6 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-O-(2-methylpropyl) 5-O-(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i5D3 |
InChI Key |
VKQFCGNPDRICFG-VPYROQPTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(C)C)C)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Deuterated Nisoldipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated nisoldipine, specifically focusing on nisoldipine-d6. This isotopically labeled analog is a critical internal standard for pharmacokinetic and metabolic studies of nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] This document outlines a plausible synthetic pathway, detailed experimental protocols, purification techniques, and relevant analytical data.
Overview of Deuterated Nisoldipine
Deuterated nisoldipine, formally named 3-methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a stable isotope-labeled version of nisoldipine.[1][2] The inclusion of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantification of nisoldipine in biological matrices by mass spectrometry.[1][2]
Table 1: Properties of Nisoldipine-d6
| Property | Value | Reference |
| Formal Name | 3-methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [1] |
| CAS Number | 1285910-03-3 | [1] |
| Molecular Formula | C₂₀H₁₈D₆N₂O₆ | [1] |
| Formula Weight | 394.5 | [1] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [1] |
Synthetic Pathway
The synthesis of deuterated nisoldipine can be achieved through a modified Hantzsch dihydropyridine synthesis. This well-established multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.[3][4] For the synthesis of nisoldipine-d6, the key is the use of a deuterated β-ketoester, specifically isobutyl-d6 acetoacetate.
The proposed synthetic pathway involves two main stages:
-
Synthesis of Deuterated Precursor: Preparation of isobutanol-d6 and its subsequent conversion to isobutyl-d6 acetoacetate.
-
Hantzsch Dihydropyridine Synthesis: Condensation of 2-nitrobenzaldehyde, methyl acetoacetate, and the prepared isobutyl-d6 acetoacetate with a nitrogen source to yield nisoldipine-d6.
Experimental Protocols
The following are proposed detailed experimental protocols based on established chemical principles for the synthesis of nisoldipine and its precursors.
Synthesis of Isobutanol-d6
The preparation of deuterated isobutanol can be achieved by the reduction of commercially available deuterated isobutyraldehyde.
Materials:
-
Isobutyraldehyde-d7 (or a suitable deuterated isotopologue)
-
Sodium borodeuteride (NaBD₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyraldehyde-d7 in anhydrous methanol at 0°C (ice bath).
-
Slowly add sodium borodeuteride portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield isobutanol-d6. The product can be further purified by distillation if necessary.
Synthesis of Isobutyl-d6 Acetoacetate
This precursor can be synthesized via transesterification of a commercially available acetoacetate ester with the prepared deuterated isobutanol.
Materials:
-
Isobutanol-d6
-
Ethyl acetoacetate
-
Toluene
-
Catalyst (e.g., sodium ethoxide or a solid acid catalyst)
-
Molecular sieves (4Å)
Procedure:
-
Set up a distillation apparatus with a flask containing isobutanol-d6, a molar excess of ethyl acetoacetate, and a catalytic amount of sodium ethoxide in toluene.
-
Add activated 4Å molecular sieves to the reaction flask to remove the ethanol byproduct and drive the equilibrium towards the product.
-
Heat the mixture to reflux and collect the ethanol-toluene azeotrope.
-
Monitor the reaction progress by TLC or GC-MS until completion.
-
Cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting isobutyl-d6 acetoacetate by vacuum distillation.
Hantzsch Synthesis of Nisoldipine-d6
Materials:
-
Isobutyl-d6 acetoacetate
-
Methyl acetoacetate
-
2-Nitrobenzaldehyde
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzaldehyde, methyl acetoacetate, isobutyl-d6 acetoacetate, and ammonium acetate in ethanol.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the crude nisoldipine-d6 by vacuum filtration and wash the solid with cold ethanol.
-
The crude product can be further purified by recrystallization or column chromatography.
Purification of Deuterated Nisoldipine
Purification of the final product is crucial to ensure high purity for its use as an internal standard. The following methods, adapted from protocols for non-deuterated nisoldipine, are recommended.
Recrystallization
Recrystallization from a suitable solvent system, such as ethanol or methanol, is an effective method for purifying the crude product.
Procedure:
-
Dissolve the crude nisoldipine-d6 in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Column Chromatography
For higher purity, column chromatography on silica gel can be employed.
Procedure:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of cyclohexane, ethyl acetate, and toluene.
-
Dissolve the crude nisoldipine-d6 in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified nisoldipine-d6.
A reported mobile phase for the separation of nisoldipine and its impurities by HPTLC is cyclohexane–ethyl acetate–toluene (7.5:7.5:10 v/v).[5]
Table 2: Quantitative Data for Nisoldipine Purification (HPTLC Method for Non-Deuterated Analog)
| Parameter | Value | Reference |
| Recovery | 98–108% | [5] |
| Determination Limit | 0.02–0.2% | [5] |
| Regression Coefficient (r) | >0.997 | [5] |
Analytical Characterization
The identity and purity of the synthesized deuterated nisoldipine should be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of signals corresponding to the deuterated positions, while ²H NMR will confirm the presence and location of deuterium. ¹³C NMR can also be used to verify the structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. An LC-MS compatible RP-HPLC-PDA method for nisoldipine has been developed using a C18 column with a mobile phase of acetonitrile:formic acid (0.02% v/v in water) in a 70:30 (v/v) ratio.
Experimental Workflow and Logic
The overall process from precursor synthesis to purified product can be visualized as a sequential workflow.
References
- 1. A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating redox metabolism to improve isobutanol production in Shimwellia blattae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobutyl acetoacetate | 7779-75-1 [chemicalbook.com]
- 4. Microbial engineering for the production of isobutanol: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
Nisoldipine-d3: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential information typically found in a Certificate of Analysis (CoA) for the deuterated reference standard, Nisoldipine-d3. This document is crucial for ensuring the quality, identity, and purity of the standard, which is paramount for its use in research, development, and quality control of the antihypertensive drug, Nisoldipine.
Physicochemical Properties
This compound is the deuterated analog of Nisoldipine, a dihydropyridine calcium channel blocker. The introduction of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. The key physicochemical properties are summarized below.
| Property | Specification |
| Chemical Name | isobutyl methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl-d3)-3,5-pyridinedicarboxylate |
| Molecular Formula | C₂₀H₂₁D₃N₂O₆ |
| Molecular Weight | 391.44 g/mol |
| CAS Number | 1093533-31-7 (example) |
| Appearance | Yellow crystalline solid[1] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide; practically insoluble in water.[1][2] |
| Storage | Store at room temperature, protected from light. |
Analytical Specifications and Quantitative Data
The Certificate of Analysis provides critical data on the purity and identity of this compound, ensuring its suitability as a reference standard.
| Test | Method | Acceptance Criteria | Representative Result |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure | Conforms |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | 99.6% |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
| Assay (as is) | HPLC-UV (against a primary reference standard) | 98.0% - 102.0% | 99.8% |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of the analytical results presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is used to determine the purity of this compound and to perform an assay against a known standard.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A mixture of methanol, water, and a suitable buffer (e.g., phosphate buffer), with potential inclusion of an ion-pairing agent like hexane sulfonic acid sodium salt. A common mobile phase composition could be a gradient or isocratic elution with a mixture like Methanol:Acetonitrile:Water.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength of 238 nm or 355 nm.
-
Injection Volume : 10-20 µL.
-
Sample Preparation : A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. Working solutions are prepared by diluting the stock solution with the mobile phase.
Mass Spectrometry (MS) for Identity and Isotopic Purity
MS is used to confirm the molecular weight and determine the isotopic enrichment of this compound.
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source : Electrospray Ionization (ESI) in positive mode.
-
Sample Infusion : The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused directly into the mass spectrometer.
-
Data Analysis : The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The isotopic distribution is examined to calculate the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation : The sample is dissolved in the deuterated solvent.
-
Data Analysis : The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm that they are consistent with the structure of this compound. The reduction in the signal intensity of the protons on the deuterated phenyl ring confirms the position of the deuterium labels.
Mechanism of Action and Signaling Pathway
Nisoldipine is a dihydropyridine calcium channel blocker.[3][4] It exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[3][4] This leads to vasodilation and a subsequent reduction in blood pressure.[3]
Caption: Signaling pathway of Nisoldipine's mechanism of action.
Experimental Workflow for Bioanalytical Method Development
This compound is primarily used as an internal standard in the quantification of Nisoldipine in biological matrices. The following workflow outlines the key steps in developing a bioanalytical method using LC-MS/MS.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Nisoldipine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nisoldipine-d3 is the deuterated analog of Nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages extensive information available for Nisoldipine and outlines standard analytical methodologies applicable to this compound. The inclusion of deuterium atoms makes this compound an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis. This document summarizes key physical and chemical data, details relevant experimental protocols, and provides visual representations of its mechanism of action and analytical workflows.
Chemical and Physical Properties
This compound shares a core structure with Nisoldipine, with the key difference being the substitution of three hydrogen atoms with deuterium. This isotopic labeling results in a slightly higher molecular weight but does not significantly alter the fundamental chemical properties.
General Properties
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₂₀H₂₁D₃N₂O₆ | [3] |
| Molecular Weight | 391.43 g/mol | [3] |
| Appearance | Assumed to be a white to yellow crystalline powder, similar to Nisoldipine. | [4][5] |
| Melting Point | Expected to be similar to Nisoldipine (147-155 °C). | [4] |
Solubility
The solubility of this compound is presumed to be comparable to that of Nisoldipine.
| Solvent | Solubility of Nisoldipine | Reference |
| Water | Practically insoluble (0.00577 mg/mL). | [5][6] |
| Ethanol | Soluble (approx. 3 mg/mL). | [5][7] |
| DMSO | Soluble (approx. 30 mg/mL). | [7] |
| Dimethylformamide (DMF) | Soluble (approx. 30 mg/mL). | [7] |
Mechanism of Action
Nisoldipine, and by extension this compound, is a dihydropyridine calcium channel blocker.[8] It selectively inhibits the L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2] The mechanism does not rely on the isotopic composition of the methyl group, and therefore the signaling pathway is identical for both compounds.
References
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Nisoldipine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Nisoldipine - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to Sourcing and Utilizing Nisoldipine-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview for researchers, scientists, and drug development professionals on the procurement and application of Nisoldipine-d3. It covers reputable suppliers, a detailed purchasing workflow, and an exemplary experimental protocol for its use as an internal standard in analytical methodologies.
Sourcing this compound: A Comparative Supplier Overview
This compound, a deuterated stable isotope of Nisoldipine, is a critical tool for pharmacokinetic and metabolic studies, primarily utilized as an internal standard in mass spectrometry-based analyses. Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data from prominent suppliers to facilitate an informed purchasing decision.
| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |
| Pharmaffiliates | PA STI 067811 | Not explicitly stated; Certificate of Analysis provided with purchase. | Custom quantities available upon inquiry. | Listed as a stable isotope. Storage at 2-8°C is recommended.[1] |
| MedChemExpress | HY-17402S3 | Not explicitly stated; product is for research and analytical applications. | Available for quotation. | Explicitly listed as deuterated labeled Nisoldipine.[2] |
The Procurement Process: A Step-by-Step Workflow
Acquiring this compound for research involves a structured procurement process to ensure compliance, quality, and timely delivery. The following logical workflow outlines the essential steps from initial supplier identification to the final receipt and verification of the compound.
Experimental Protocol: Quantification of Nisoldipine in Plasma using LC-MS/MS with this compound as an Internal Standard
The following protocol provides a detailed methodology for the quantitative analysis of Nisoldipine in a biological matrix, such as rat or human plasma, utilizing this compound as an internal standard to ensure accuracy and precision. This method is adapted from established pharmacokinetic study designs.[3][4][5]
3.1. Materials and Reagents
-
Nisoldipine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Ultrapure water
-
Control plasma (rat or human)
-
Polypropylene microcentrifuge tubes
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column
3.3. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nisoldipine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Nisoldipine stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration appropriate for spiking in plasma samples.
3.4. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a polypropylene microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to each tube (excluding blank samples).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3.5. LC-MS/MS Analysis
-
Mobile Phase: A gradient of mobile phase A (e.g., 2 mM ammonium acetate in water) and mobile phase B (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate the mass spectrometer in the positive ion electrospray (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Nisoldipine and this compound.
3.6. Data Analysis
Construct a calibration curve by plotting the peak area ratio of Nisoldipine to this compound against the nominal concentration of the calibration standards. Determine the concentration of Nisoldipine in the unknown samples by interpolation from the linear regression of the calibration curve.
Mechanism of Action: L-Type Calcium Channel Blockade
Nisoldipine exerts its therapeutic effect by acting as a potent and selective blocker of L-type voltage-gated calcium channels.[6][7][8] These channels are crucial for the influx of calcium ions into vascular smooth muscle cells, which triggers muscle contraction and vasoconstriction. By inhibiting this influx, Nisoldipine leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[6] The following diagram illustrates this signaling pathway.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 7. The long-term inhibitory effect of a Ca2+ channel blocker, nisoldipine, on cytosolic Ca2+ and contraction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Nisoldipine in Human Plasma Using Nisoldipine-d3 as an Internal Standard by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of nisoldipine in biological matrices.
Introduction
Nisoldipine is a calcium channel blocker belonging to the dihydropyridine class, widely used in the treatment of hypertension and angina pectoris. Accurate and sensitive quantification of nisoldipine in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nisoldipine in human plasma, employing the stable isotope-labeled compound, Nisoldipine-d3, as the internal standard (IS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
The method involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This approach provides the necessary selectivity and sensitivity for reliable quantification of nisoldipine across a clinically relevant concentration range.
Experimental Protocols
Materials and Reagents
-
Analytes: Nisoldipine, this compound (Internal Standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Chemicals: Ammonium acetate (analytical grade)
-
Biological Matrix: Human plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Nisoldipine and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. Store at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Nisoldipine by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (80:20 Methanol:10 mM Ammonium Acetate).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Isocratic: 80% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 3.0 minutes |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| GS1 / GS2 | 50 psi / 50 psi |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Nisoldipine | 389.2 | 313.1 | 150 | 60 | 10 | 25 | 12 |
| This compound | 392.2 | 316.1 | 150 | 60 | 10 | 25 | 12 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential
Data Presentation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect. A summary of the quantitative data is presented below.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Nisoldipine | 0.1 - 50 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 40 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 85 - 115 | 85 - 115 | 85 - 115 |
| High | 85 - 115 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Nisoldipine.
Caption: Role of the internal standard in quantitative analysis.
The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantitative analysis of nisoldipine in human plasma. The use of this compound as an internal standard ensures the reliability of the results by effectively compensating for potential variations during sample handling and analysis. The simple protein precipitation procedure and rapid chromatographic run time make this method highly suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory.
Application Note: Quantitative Analysis of Nisoldipine in Human Plasma Using a Validated LC-MS/MS Method with Nisoldipine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of nisoldipine in human plasma. The method utilizes a stable isotope-labeled internal standard, nisoldipine-d3, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique. The chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of nisoldipine.
Introduction
Nisoldipine is a second-generation dihydropyridine calcium channel blocker used in the treatment of hypertension and coronary heart disease.[1] It is a potent vasodilator that requires careful dose management.[2] Accurate and reliable quantification of nisoldipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method for the determination of nisoldipine in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.
Experimental Protocols
Materials and Reagents
-
Nisoldipine and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of nisoldipine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the nisoldipine stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in the same diluent to a final concentration of 100 ng/mL.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Isocratic or a gradient optimized for separation from matrix components |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Nisoldipine: m/z 389.2 → 313.1This compound: m/z 392.2 → 316.1 |
| Collision Gas | Argon |
| Source Temp. | Optimized for the specific instrument |
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL.
| Parameter | Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL[3] |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | < 15% | < 15% | 85 - 115% |
| Medium | < 15% | < 15% | 85 - 115% |
| High | < 15% | < 15% | 85 - 115% |
Recovery
The extraction recovery of nisoldipine from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | Recovery (%) |
| Nisoldipine | > 85% |
| This compound | > 85% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of nisoldipine.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of nisoldipine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and minimizes the impact of matrix effects. The simple protein precipitation sample preparation procedure allows for high throughput. This method is well-suited for supporting clinical and preclinical pharmacokinetic studies of nisoldipine.
References
- 1. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of the enantiomers of nisoldipine in human plasma using high-performance liquid chromatography on a chiral stationary phase and gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Nisoldipine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Nisoldipine in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation, followed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Nisoldipine-d3 is employed as the stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method is validated over a linear range of 0.2 to 20 ng/mL and is suitable for pharmacokinetic and toxicokinetic studies.
Introduction
Nisoldipine is a second-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] Accurate and reliable quantification of Nisoldipine in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring.[3] This method provides a high-throughput approach for the determination of Nisoldipine in human plasma, offering excellent sensitivity and selectivity through the use of LC-MS/MS and a deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound is the preferred approach in quantitative bioanalysis as it closely mimics the analyte's behavior during sample processing and ionization, thus compensating for matrix effects and variability.[4]
Experimental
Materials and Reagents
-
Nisoldipine (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: C18, 50 x 2.1 mm, 3.5 µm
Stock and Working Solutions
-
Nisoldipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Nisoldipine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution to a final concentration of 10 ng/mL.
Protocols
Sample Preparation Protocol
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Protocol
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 0.5 | 40 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 40 |
| 4.0 | 40 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Table 2: MRM Transitions
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Nisoldipine | 389.2 | 313.1 | 80 | 15 |
| This compound | 392.2 | 316.1 | 80 | 15 |
Method Validation Summary
The method was validated according to regulatory guidelines. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the range of 0.2-20 ng/mL with a correlation coefficient (r²) of >0.99.
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were within ±15% for QC samples and ±20% for the lower limit of quantification (LLOQ).
-
Recovery: The extraction recovery of Nisoldipine was consistent across the QC levels.
-
Matrix Effect: No significant matrix effect was observed.
-
Stability: Nisoldipine was found to be stable in plasma under various storage conditions.
Table 3: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.2 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 0.6 | 6.2 | 98.7 | 7.5 | 101.2 |
| Mid | 8 | 5.1 | 102.3 | 6.3 | 100.8 |
| High | 16 | 4.5 | 99.5 | 5.8 | 98.9 |
Visualizations
Caption: Bioanalytical workflow from plasma sample preparation to LC-MS/MS analysis.
Caption: Ratiometric quantification using an internal standard.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Nisoldipine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method well-suited for demanding bioanalytical applications in drug development.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple dose pharmacokinetics of four different doses of nisoldipine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Nisoldipine in Human Plasma using Nisoldipine-d3 as an Internal Standard for Pharmacokinetic Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of nisoldipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Nisoldipine-d3, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. The method involves a straightforward protein precipitation for sample extraction, followed by a rapid chromatographic separation. This method is ideally suited for high-throughput pharmacokinetic studies in drug development.
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] It is characterized by low bioavailability (approximately 5%) due to extensive first-pass metabolism.[1][2] Accurate determination of nisoldipine concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[3] Deuterated internal standards co-elute with the analyte and have nearly identical chemical and physical properties, which allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[3] This application note provides a detailed protocol for the determination of nisoldipine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Nisoldipine (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (K2-EDTA)
Sample Preparation
A simple and rapid protein precipitation method is used for the extraction of nisoldipine and this compound from human plasma.
Protocol:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Column Temperature: 40°C
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nisoldipine | 389.2 | 313.1 |
| This compound | 392.2 | 316.1 |
Note: The exact MRM transitions may require optimization on the specific instrument used.
Results and Discussion
This method demonstrates excellent linearity, precision, and accuracy for the quantification of nisoldipine in human plasma. The use of this compound as an internal standard effectively minimizes the impact of matrix effects, leading to reliable and reproducible results.
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Pharmacokinetic Data
The developed method can be applied to pharmacokinetic studies of nisoldipine. The following table summarizes typical pharmacokinetic parameters of nisoldipine in healthy human subjects after oral administration.
| Parameter | Value | Reference |
| Tmax (h) | 1.5 - 4.0 | [4] |
| Cmax (ng/mL) | 2 - 10 | [4] |
| AUC (ng·h/mL) | 10 - 50 | [4] |
| t½ (h) | 7 - 12 | [5] |
| Bioavailability (%) | ~5 | [1][2] |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantification of nisoldipine in human plasma. The use of this compound as an internal standard ensures the reliability of the data, making this method highly suitable for pharmacokinetic and bioequivalence studies in a regulated environment.
Visualizations
Caption: Experimental workflow for the bioanalysis of nisoldipine.
Caption: Mechanism of action of nisoldipine.
References
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Pharmacokinetics and hemodynamic effects of nisoldipine and its interaction with cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and hemodynamic effects of long-term nisoldipine treatment in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Nisoldipine in Human Plasma Using Nisoldipine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of nisoldipine in human plasma. The method utilizes a stable isotope-labeled internal standard, Nisoldipine-d3, to ensure accuracy and precision. A simple protein precipitation extraction procedure allows for high-throughput analysis, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The method was validated according to established guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity.
Introduction
Nisoldipine is a calcium channel blocker of the dihydropyridine class used for the treatment of hypertension.[1][2] Accurate and reliable quantification of nisoldipine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. UPLC-MS/MS has become the preferred analytical technique for such applications due to its high sensitivity, selectivity, and speed.[3] This application note presents a complete protocol for the determination of nisoldipine in human plasma, employing this compound as the internal standard to compensate for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Nisoldipine and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Analytical balance
-
Centrifuge
-
Pipettes
Standard Solutions Preparation
Stock solutions of nisoldipine and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a methanol-water mixture (50:50, v/v). A working internal standard solution of this compound (100 ng/mL) was also prepared in the same diluent.
Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B in 2.0 min, hold at 90% B for 0.5 min, return to 30% B in 0.1 min, and equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Total Run Time | 3.5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas | 50 psi |
| Turbo Gas | 50 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nisoldipine | 389.2 | 313.1 |
| This compound | 392.2 | 316.1 |
Results and Discussion
Method Validation
The UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL for nisoldipine in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 0.3 | < 8.5 | < 9.3 | 95.2 - 104.5 | 96.8 - 103.1 |
| Medium | 5.0 | < 6.2 | < 7.8 | 98.1 - 102.3 | 97.5 - 101.7 |
| High | 40.0 | < 5.5 | < 6.9 | 99.3 - 101.5 | 98.9 - 102.0 |
Recovery and Matrix Effect
The extraction recovery of nisoldipine from human plasma was determined to be consistent and reproducible across the three QC levels, averaging approximately 85%. The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any matrix effects, with the calculated matrix factor being close to unity.
Experimental Workflow
Caption: UPLC-MS/MS workflow for nisoldipine quantification.
Conclusion
The developed UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of nisoldipine in human plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard make this method highly suitable for high-throughput bioanalysis in clinical and research settings. The validation data demonstrates that the method is accurate, precise, and meets the requirements for pharmacokinetic studies.
References
- 1. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nisoldipine-d3 in Human Plasma Sample Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Accurate and reliable quantification of nisoldipine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Nisoldipine-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting deuterated internal standard compensates for variations in sample preparation and matrix effects, thereby ensuring high precision and accuracy.
This document provides detailed application notes and protocols for the analysis of nisoldipine in human plasma using this compound as an internal standard. The methodologies described are based on established bioanalytical techniques for nisoldipine and other dihydropyridine calcium channel blockers.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of nisoldipine in human plasma using this compound.
Table 1: Calibration Curve
| Parameter | Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | 0.1 | < 15% | < 15% | ± 20% |
| Low QC (LQC) | 0.3 | < 10% | < 10% | ± 15% |
| Medium QC (MQC) | 5 | < 10% | < 10% | ± 15% |
| High QC (HQC) | 40 | < 10% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Nisoldipine | 85 - 95% | 90 - 110% |
| This compound | 83 - 93% | 88 - 108% |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of nisoldipine and this compound from human plasma.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
Nisoldipine and this compound stock solutions
-
Working standard and internal standard solutions
-
Methyl tert-butyl ether (MTBE)
-
50 mM Ammonium hydroxide solution
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of human plasma (blank, standard, or sample) into a microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 50 µL of 50 mM ammonium hydroxide solution to basify the sample.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of reconstitution solution.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
MS/MS Parameters:
| Parameter | Nisoldipine | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 389.2 | 392.2 |
| Product Ion (m/z) | 329.1 | 332.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Declustering Potential | Optimized for the specific instrument | Optimized for the specific instrument |
Visualizations
Caption: Experimental workflow for Nisoldipine analysis in human plasma.
Caption: Nisoldipine's mechanism of action and metabolism.
References
Application Notes and Protocols for Nisoldipine-d3 in In Vitro Drug Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine, a dihydropyridine calcium channel blocker, is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][2] Understanding its metabolic profile and potential for drug-drug interactions is crucial in drug development. Nisoldipine-d3, a stable isotope-labeled version of Nisoldipine, serves as an ideal internal standard for quantitative analysis in in vitro drug metabolism studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for variations in sample processing and instrument response.
These application notes provide detailed protocols for utilizing this compound in two key in vitro drug metabolism assays: the Metabolic Stability Assay and the CYP3A4 Inhibition Assay.
Application 1: Metabolic Stability of Nisoldipine in Human Liver Microsomes
This protocol outlines the determination of the metabolic stability of Nisoldipine in human liver microsomes (HLM). The rate of disappearance of the parent drug over time is monitored to calculate key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint).[3][4] this compound is used as an internal standard for accurate quantification of Nisoldipine by LC-MS/MS.
Experimental Protocol
1. Reagents and Materials:
-
Nisoldipine
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
96-well incubation plates
-
96-well collection plates
2. Stock Solutions:
-
Prepare a 10 mM stock solution of Nisoldipine in DMSO.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Further dilute the Nisoldipine stock solution in acetonitrile to prepare working solutions for the calibration curve.
-
Prepare a working solution of this compound in acetonitrile (e.g., 100 ng/mL) to be used as the internal standard (IS) solution for quenching the reaction.
3. Incubation Procedure:
-
Prepare the incubation mixture by combining HLM (final concentration 0.5 mg/mL) in potassium phosphate buffer.
-
Add Nisoldipine from the working solution to the incubation mixture to achieve a final concentration of 1 µM.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with this compound (internal standard) to stop the reaction and precipitate the proteins.
-
Centrifuge the collection plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[6]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Nisoldipine | 389.2 | 313.1 |
| This compound | 392.2 | 316.1 |
(Note: The exact MRM transitions for this compound may vary slightly depending on the position of the deuterium labels and should be optimized experimentally.)
5. Data Analysis:
-
Quantify the peak area ratio of Nisoldipine to this compound at each time point.
-
Plot the natural logarithm of the percentage of Nisoldipine remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
Data Presentation
Table 1: Representative Metabolic Stability of Nisoldipine in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 45, 60 |
| Nisoldipine Remaining at 60 min (%) | 25% |
| Half-life (t½, min) | 28 |
| Intrinsic Clearance (CLint, µL/min/mg) | 24.8 |
(Disclaimer: The data presented in this table is for illustrative purposes and may not represent actual experimental results.)
Experimental Workflow
Application 2: CYP3A4 Inhibition Assay (IC50 Determination)
This protocol describes how to assess the inhibitory potential of a test compound on the CYP3A4-mediated metabolism of Nisoldipine. Nisoldipine is used as the probe substrate, and its depletion is measured in the presence of various concentrations of an inhibitor. This compound serves as the internal standard for accurate quantification.
Experimental Protocol
1. Reagents and Materials:
-
Nisoldipine
-
This compound
-
Test compound (potential inhibitor)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
DMSO (for dissolving compounds)
-
96-well plates
2. Stock and Working Solutions:
-
Prepare stock solutions of Nisoldipine, this compound, and the test compound in DMSO.
-
Prepare serial dilutions of the test compound in buffer to achieve a range of final concentrations for the IC50 curve.
-
Prepare a working solution of Nisoldipine at a concentration around its Km for CYP3A4 (a pilot experiment to determine Km is recommended; if unknown, start with a concentration in the low µM range, e.g., 5 µM).
3. Incubation Procedure:
-
In a 96-well plate, add HLM (final concentration 0.2-0.5 mg/mL) and the serial dilutions of the test compound or vehicle control.
-
Add the Nisoldipine working solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15 minutes; ensure the reaction is in the linear range).
-
Stop the reaction by adding ice-cold acetonitrile containing this compound.
-
Process the samples as described in the metabolic stability protocol (centrifugation and supernatant transfer).
4. LC-MS/MS Analysis:
-
The LC-MS/MS parameters are the same as described in the metabolic stability protocol.
5. Data Analysis:
-
Calculate the percentage of Nisoldipine metabolism in the presence of the inhibitor relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of Nisoldipine metabolism).[7]
Data Presentation
Table 2: Inhibition of Nisoldipine Metabolism (CYP3A4) by a Test Compound
| Test Compound Conc. (µM) | % Inhibition of Nisoldipine Metabolism |
| 0.01 | 5 |
| 0.1 | 15 |
| 1 | 48 |
| 10 | 85 |
| 100 | 98 |
| IC50 (µM) | 1.1 |
(Disclaimer: The data presented in this table is for illustrative purposes and may not represent actual experimental results.)
Signaling Pathway and Experimental Logic
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Nisoldipine in in vitro drug metabolism assays. The protocols detailed in these application notes for metabolic stability and CYP3A4 inhibition studies are fundamental for characterizing the drug metabolism and pharmacokinetic profile of new chemical entities and for assessing their potential for drug-drug interactions. Accurate and reproducible data from these assays are essential for making informed decisions during the drug discovery and development process.
References
- 1. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. youtube.com [youtube.com]
- 5. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Use of Nisoldipine-d3 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used for the management of hypertension.[1] To ensure the therapeutic equivalence of generic formulations of nisoldipine extended-release tablets, bioequivalence (BE) studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A crucial component of conducting accurate and reliable BE studies is the use of a robust and validated bioanalytical method for the quantification of nisoldipine in a biological matrix, typically plasma.
The use of a stable isotope-labeled internal standard (IS), such as Nisoldipine-d3, is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[2][3] this compound shares nearly identical physicochemical properties with nisoldipine, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variability in the analytical process.[2][4] This application note provides a detailed protocol for a bioequivalence study of nisoldipine and the corresponding bioanalytical method using this compound as the internal standard.
Bioequivalence Study Protocol
The design of the bioequivalence study for nisoldipine should be in accordance with regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).[5][6]
Study Design Parameters
| Parameter | Recommendation | Details |
| Study Type | Fasting and Fed | Separate studies are recommended to assess the effect of food on drug absorption.[5][6] |
| Design | Single-dose, two-way, crossover | Each subject receives both the test and reference formulations in a randomized sequence with a washout period in between. |
| Strength | Highest and lowest strengths (e.g., 34 mg and 8.5 mg) | Bracketing approach; waivers for intermediate strengths may be requested.[5] |
| Subjects | Healthy, non-smoking, male and non-pregnant, non-lactating female volunteers | Typically between 18 and 65 years of age.[5][7] |
| Analyte | Nisoldipine in plasma | |
| Washout Period | At least 7 days | To ensure complete elimination of the drug from the previous period. |
| Blood Sampling | Frequent sampling around the expected Tmax and continued for at least three terminal half-lives. | A suggested schedule includes pre-dose (0 hr) and at 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, 36, 48, and 72 hours post-dose. |
| Safety Monitoring | Blood pressure and heart rate should be monitored closely, especially in the first 14 hours post-dose.[5][6] |
Bioanalytical Method Protocol: Quantification of Nisoldipine in Human Plasma using LC-MS/MS
This protocol outlines a sensitive and specific method for the determination of nisoldipine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Nisoldipine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Procedures
3.3.1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of nisoldipine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the nisoldipine stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
-
Spiking: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples.
3.3.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (CC, QC, or study sample) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, ramp to 90% B over 2.5 min, hold for 1 min, return to initial conditions, and equilibrate for 1.5 min. |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Nisoldipine: m/z 389.2 → 331.1this compound: m/z 392.2 → 334.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation
Pharmacokinetic parameters should be calculated for both the test and reference products and summarized. The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ should be within 80.00% to 125.00%.
Table 1: Summary of Pharmacokinetic Parameters for Nisoldipine
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (Test/Ref) % | 90% Confidence Interval |
| Cmax (ng/mL) | [Value] | [Value] | [Value] | [Value] - [Value] |
| AUC0-t (ngh/mL) | [Value] | [Value] | [Value] | [Value] - [Value] |
| AUC0-∞ (ngh/mL) | [Value] | [Value] | [Value] | [Value] - [Value] |
| Tmax (h) | [Value] | [Value] | N/A | N/A |
| t1/2 (h) | [Value] | [Value] | N/A | N/A |
Visualizations
DOT Language Scripts and Diagrams
Caption: Bioequivalence Study Workflow for Nisoldipine.
Caption: Bioanalytical Method Workflow for Nisoldipine.
References
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Nisoldipine-d3 in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nisoldipine-d3 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of Nisoldipine, a calcium channel blocker used to treat hypertension. In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to Nisoldipine, it can effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise quantification of Nisoldipine in biological samples like plasma, blood, or urine.
Q2: Where should the deuterium labels be on the this compound molecule for optimal stability?
For a stable isotope-labeled internal standard to be reliable, the isotopic labels (deuterium atoms in this case) must be placed on non-exchangeable positions within the molecule.[1] Placing deuterium on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can lead to hydrogen-deuterium (H/D) exchange with the solvent or matrix components.[1][2] This would compromise the quantitative accuracy of the assay. Therefore, the deuterium atoms in this compound should be located on stable positions, such as an aromatic ring or a methyl group not prone to enolization.
Q3: What are the known stability issues with Nisoldipine and, by extension, this compound?
Q4: How should I store stock solutions and biological samples containing this compound?
To ensure the stability of this compound, stock solutions should be prepared in a suitable organic solvent like methanol and stored in amber vials at or below -20°C.[8] Biological samples (plasma, blood, urine) should be stored frozen, typically at -70°C or lower, in containers that protect them from light. It is recommended to minimize freeze-thaw cycles.[8]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for Nisoldipine and/or this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Column Degradation | The analytical column may be degrading. Try flushing the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analytes. Adjust the pH to improve peak shape. For dihydropyridines, a slightly acidic mobile phase is often used. |
| Secondary Interactions with Column | Residual silanol groups on the column can interact with the analytes. Consider using a column with end-capping or adding a competing base to the mobile phase. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume. |
Issue 2: High Variability in this compound (Internal Standard) Response
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the extraction procedure (e.g., protein precipitation, liquid-liquid extraction). Use of automated liquid handlers can improve reproducibility. |
| Degradation of this compound | As mentioned, this compound is likely photosensitive. Ensure all steps are performed under light-protected conditions. Check for degradation in stock and working solutions. |
| Matrix Effects | Components in the biological matrix can suppress or enhance the ionization of the internal standard. Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix samples.[9][10] |
| H/D Exchange | If deuterium labels are in labile positions, exchange with protons from the solvent can occur.[1] This is an inherent issue with the internal standard and may require sourcing a standard with a more stable labeling pattern. |
Issue 3: Low Recovery of Nisoldipine and this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | The chosen extraction method may not be optimal. For liquid-liquid extraction, experiment with different organic solvents and pH adjustments. For solid-phase extraction, optimize the wash and elution steps. |
| Adsorption to Surfaces | Nisoldipine is lipophilic and may adsorb to plasticware. Using low-adsorption tubes and pipette tips can help. Pre-conditioning containers with a solution of the analyte can also mitigate this. |
| Precipitation in the Final Extract | The final extract may be too concentrated, causing the analytes to precipitate. Try reducing the initial sample volume or increasing the final reconstitution volume. |
Experimental Protocols
Typical LC-MS/MS Method for Nisoldipine Analysis
This is a generalized protocol compiled from various sources.[11][12] Researchers should validate the method for their specific application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS/MS Transitions | Nisoldipine: m/z 389.2 → 315.2; this compound: m/z 392.2 → 318.2 (Example transitions, should be optimized) |
Visualizations
Caption: A typical bioanalytical workflow for Nisoldipine quantification.
Caption: Troubleshooting logic for internal standard variability.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. scispace.com [scispace.com]
- 6. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medipharmsai.com [medipharmsai.com]
- 11. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Preventing degradation of Nisoldipine-d3 during sample preparation
Welcome to the technical support center for Nisoldipine-d3 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of this compound. Given its sensitivity to light and pH, proper handling is crucial to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is consistently low or absent. What are the likely causes?
A1: Low or no signal for this compound is a common issue, primarily stemming from its degradation during sample preparation. The two main culprits are exposure to light (photodegradation) and inappropriate pH conditions leading to hydrolysis. Review your sample handling procedures, ensuring minimal light exposure at all stages. Use amber glass vials or tubes wrapped in aluminum foil.[1] Work under yellow or low-intensity light. Also, confirm the pH of your solutions, as Nisoldipine is more stable in acidic to neutral conditions and degrades significantly in alkaline environments.[2][3]
Q2: I'm observing high variability between replicate samples. What could be the reason?
A2: High variability often points to inconsistent sample handling. Since this compound is highly photosensitive, even minor differences in the duration or intensity of light exposure between samples can lead to varying degrees of degradation.[4][5] Ensure that all samples are processed with identical light protection and that the time from initial preparation to analysis is consistent. Additionally, temperature fluctuations can affect degradation rates, so maintaining a constant, cool temperature throughout the process is recommended.[2][3]
Q3: Can I use standard clear polypropylene tubes for my sample preparation?
A3: It is strongly advised to avoid clear tubes and vials. Standard laboratory lighting, especially fluorescent lighting, emits UV radiation that can rapidly degrade this compound.[1] Always use amber-colored glassware or polypropylene tubes. If amber tubes are unavailable, wrap clear tubes securely in aluminum foil to block light.
Q4: What is the primary degradation product of this compound I should look for?
A4: The primary degradation pathway for Nisoldipine involves the oxidation of the 1,4-dihydropyridine ring to its pyridine analog.[5] Under daylight conditions, a nitrosophenylpyridine product can form, while UV light can lead to the formation of a nitrophenylpyridine product.[4] If you suspect degradation, you can monitor for the appearance of these related compounds in your chromatograms.
Q5: Are there any chemical stabilizers I can add to my samples?
A5: Yes, antioxidants can help mitigate degradation. Ascorbic acid is a commonly used antioxidant that can be added to plasma samples during storage and processing to inhibit oxidative degradation.[1] However, it is crucial to validate that any stabilizer used does not interfere with your analytical method (e.g., cause ion suppression in LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues you might encounter during the analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Photodegradation: Sample exposed to ambient or UV light during collection, processing, or in the autosampler.[1][4] | • Work under yellow light or in a dimly lit room.• Use amber vials or wrap tubes in aluminum foil.[1]• Use a light-proof box for sample transport.• If using an autosampler with a clear lid, consider covering it. |
| Hydrolysis: Sample exposed to alkaline conditions (pH > 8).[2][3] | • Ensure all buffers and solutions are at a neutral or slightly acidic pH.• Check the pH of the final sample extract before injection. | |
| Adsorption to Surfaces: Nisoldipine, being hydrophobic, can adsorb to glass and plastic surfaces, especially in low-protein matrices. | • Use silanized glassware or low-binding polypropylene tubes.• Consider adding a small percentage of an organic solvent like acetonitrile to the reconstitution solution to improve solubility. | |
| Poor Peak Shape (Tailing or Broadening) in HPLC | Co-elution with Degradation Products: A degradation product may be eluting close to the parent analyte. | • Optimize the chromatographic gradient to improve the resolution between this compound and its potential degradants.• Review the mass spectra across the peak to check for co-eluting species. |
| Inappropriate Reconstitution Solvent: The solvent used to redissolve the extracted sample may be too weak, causing the analyte to precipitate on the column. | • Ensure the reconstitution solvent has sufficient organic content to fully dissolve this compound and is compatible with the mobile phase. | |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Insufficient Sample Cleanup: Endogenous components from the biological matrix (e.g., phospholipids in plasma) are co-eluting with the analyte. | • Optimize the extraction procedure (LLE or SPE) to better remove interferences.• Adjust the HPLC method to chromatographically separate the analyte from the region where matrix components elute. |
| Presence of Stabilizers or Additives: Antioxidants or pH-adjusting agents may be interfering with ionization. | • If a stabilizer is used, confirm its compatibility with the analytical method by analyzing blank matrix samples spiked with the stabilizer. | |
| Inconsistent Results / Poor Reproducibility | Variable Exposure to Degrading Conditions: Inconsistent timing of sample processing steps, leading to different levels of light or temperature exposure. | • Standardize the entire sample preparation workflow, ensuring each sample is handled for the same duration and under the same conditions.• Process samples in smaller batches to minimize the time any single sample sits exposed. |
| Incomplete Dissolution: The analyte is not fully redissolved after evaporation of the extraction solvent. | • Vortex and sonicate the sample for an adequate amount of time after adding the reconstitution solvent. |
Quantitative Data on Nisoldipine Degradation
The stability of Nisoldipine is highly dependent on pH and temperature. The following table summarizes the hydrolytic degradation rate constants (k) at various conditions. Note that degradation is significantly accelerated at alkaline pH and higher temperatures.
| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Reference |
| 12 | 80 | 2.22 x 10⁻² | [2][3] |
| 10 | 80 | Degradation observed over 75 days | [3] |
| < 8 | 40, 60, 80 | No significant degradation observed | [2][3] |
Data is for Nisoldipine, which is chemically analogous to this compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a method developed for the enantioselective analysis of Nisoldipine in human plasma.[6]
-
Sample Preparation:
-
In a light-protected tube (e.g., amber glass), add 1 mL of human plasma.
-
Add the internal standard solution.
-
Basify the plasma sample by adding a small volume of a suitable base (e.g., 1M NaOH) to raise the pH.
-
-
Extraction:
-
Add 5 mL of toluene to the tube.
-
Cap the tube and vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Isolation:
-
Carefully transfer the upper organic layer (toluene) to a clean, light-protected tube.
-
-
Evaporation:
-
Evaporate the toluene to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase or a compatible solvent.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an amber autosampler vial for analysis by HPLC or LC-MS/MS.
-
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma (Adapted from Nifedipine)
This protocol is based on a validated method for Nifedipine, a structurally similar dihydropyridine, and can be used as a starting point for this compound method development.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of purified water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
To 1 mL of plasma in a light-protected tube, add the internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of methanol into a clean, light-protected tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the methanol to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
-
Analysis:
-
Transfer the final sample to an amber autosampler vial for analysis.
-
Visualizations
This compound Degradation Pathway
Caption: Primary degradation pathways for this compound.
Sample Preparation Workflow
References
- 1. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of nifedipine in human plasma by solid-phase extraction and high-performance liquid chromatography: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting matrix effects in nisoldipine analysis with Nisoldipine-d3
Welcome to the technical support center for the bioanalysis of nisoldipine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects when using Nisoldipine-d3 as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect, and why is it a concern in nisoldipine bioanalysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative method.[1][4][5] In the analysis of nisoldipine from biological samples, endogenous components like phospholipids are a primary cause of matrix effects, which can lead to erroneous pharmacokinetic data.[1] Regulatory bodies like the FDA require the evaluation of matrix effects during method validation to ensure data reliability.[1][6][7]
Q2: I'm using a stable isotope-labeled internal standard (this compound). Shouldn't that automatically correct for matrix effects?
A2: Ideally, a co-eluting stable isotope-labeled internal standard (SIL-IS) like this compound should experience the same degree of ion suppression or enhancement as the analyte (nisoldipine) and therefore compensate for matrix effects.[8][9] However, this compensation can be imperfect under certain conditions:
-
Chromatographic Separation: If the chromatographic method, especially with high-efficiency UPLC systems, partially separates the analyte from its deuterated internal standard, they may be affected differently by narrow regions of ion suppression.[10]
-
High IS Concentration: An excessively high concentration of the internal standard can itself cause ion suppression, affecting the analyte's signal.[8]
-
Differential Effects: The matrix components might have a slightly different impact on the ionization of nisoldipine versus this compound, leading to incomplete correction.
Therefore, even with a SIL-IS, it is crucial to minimize matrix effects through proper sample preparation and chromatographic optimization.[3]
Q3: My nisoldipine and this compound signals are both low and variable in plasma samples compared to neat solutions. What is the likely cause and how can I fix it?
A3: This is a classic sign of ion suppression . When both the analyte and the co-eluting internal standard show suppressed signals, it indicates that matrix components are interfering with the ionization process in the MS source.[9]
To address this, focus on improving the sample cleanup procedure to remove interfering substances, particularly phospholipids. The choice of sample preparation is critical.
Comparison of Sample Preparation Techniques
The following table summarizes common extraction techniques used for nisoldipine and similar compounds, highlighting their effectiveness at mitigating matrix effects.
| Technique | Principle | Pros | Cons | Typical Recovery | Reference |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Fast, simple, inexpensive. | Poor matrix effect removal ; phospholipids and other endogenous components remain in the supernatant. | >85% | [5][11][12] |
| Liquid-Liquid Extraction (LLE) | Nisoldipine is partitioned from the aqueous sample into an immiscible organic solvent based on polarity. | Cleaner extracts than PPT, good removal of salts and polar interferences. | Can be labor-intensive, may form emulsions, uses larger solvent volumes. | >73-90% | [13][14][15] |
| Solid-Phase Extraction (SPE) | Nisoldipine is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Excellent matrix effect removal , high concentration factor, can be automated. | More expensive, requires method development to optimize sorbent and solvents. | >90% | [16][17][18] |
Recommendation: For significant ion suppression, switching from Protein Precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is highly recommended for a cleaner sample extract.[5][12][18]
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting matrix effect-related issues in your nisoldipine analysis.
Q4: How can I quantitatively assess the matrix effect in my assay?
A4: The most common method is the post-extraction spike analysis .[12] This experiment quantitatively determines the degree of ion suppression or enhancement. The U.S. FDA recommends evaluating the matrix effect by analyzing at least three replicates of low and high-quality controls (QCs) prepared using matrix from at least six different sources.[6][7]
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The Internal Standard-normalized MF should also be calculated to assess the effectiveness of the IS correction.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Nisoldipine in Plasma
This protocol is a general guideline based on methods for dihydropyridines and may require optimization.[16][18]
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 500 µL of 4% phosphoric acid and vortex again. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Use a C8 or C18 SPE cartridge (e.g., 200 mg/3 mL).[18]
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Pass the sample through the sorbent at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.
-
Follow with a wash of 3 mL of 5% methanol in water to remove more polar impurities.[18]
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute nisoldipine and this compound from the cartridge using 2 x 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 80:20 Methanol:Water).[15]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Nisoldipine in Plasma
This protocol is adapted from general methods for extracting 1,4-dihydropyridines from plasma.[13][14][15]
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add 50 µL of this compound internal standard.
-
Add 100 µL of a basifying agent (e.g., 1M NaOH) to increase the extraction efficiency of nisoldipine. Vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture like hexane:diethyl ether).[15]
-
Cap the tube and vortex vigorously for 5 minutes, or shake for 20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. eijppr.com [eijppr.com]
- 2. fda.gov [fda.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. fda.gov [fda.gov]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of nifedipine in human plasma by solid-phase extraction and high-performance liquid chromatography: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of nifedipine in human plasma by on-line solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing LC Gradient for Nisoldipine and Nisoldipine-d3 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of nisoldipine and its deuterated internal standard, Nisoldipine-d3.
Frequently Asked Questions (FAQs)
Q1: Why are my nisoldipine and this compound peaks co-eluting or not baseline resolved?
A1: Co-elution or partial co-elution of nisoldipine and its deuterated internal standard is a common challenge. This is often due to the "deuterium isotope effect." The substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of the molecule, causing the deuterated compound (this compound) to have a slightly shorter retention time on a reversed-phase column. While complete co-elution can be acceptable and even desirable in LC-MS/MS to ensure both compounds experience the same matrix effects, achieving consistent partial or baseline separation often requires careful optimization of the LC gradient.
Q2: Is it always necessary to achieve baseline separation between nisoldipine and this compound?
A2: Not necessarily, especially for LC-MS/MS applications. In mass spectrometry, the two compounds are differentiated by their mass-to-charge ratio (m/z). If the primary goal is to correct for matrix effects, having the analyte and internal standard co-elute is beneficial as they will experience the same ionization suppression or enhancement. However, for UV-based detection or if there is a risk of cross-signal contribution in MS/MS, achieving some degree of separation might be necessary.
Q3: What are the key parameters to focus on when optimizing the gradient?
A3: The most critical parameters for optimizing the separation of nisoldipine and this compound are the initial and final mobile phase compositions, the gradient slope (how quickly the organic phase concentration changes), and the column temperature. Fine-tuning these parameters can help to exploit the subtle differences between the two molecules and improve resolution.
Q4: I am observing significant peak tailing for my nisoldipine peak. What could be the cause?
A4: Peak tailing for basic compounds like nisoldipine is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the column. This can be mitigated by using a mobile phase with a suitable pH and ionic strength. Adding a buffer, such as ammonium formate or ammonium acetate, to the mobile phase can help to shield the silanol groups and improve peak shape.
Troubleshooting Guides
Issue 1: Poor Resolution Between Nisoldipine and this compound
Symptoms:
-
A single, broad peak instead of two distinct peaks.
-
Overlapping peaks with no clear valley between them.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Gradient Slope | A steep gradient may not provide enough time for the subtle differences between the two compounds to be resolved. Try a shallower gradient (e.g., a smaller % increase in organic solvent per minute). |
| Incorrect Mobile Phase Composition | The choice of organic solvent (acetonitrile vs. methanol) and the mobile phase additives can influence selectivity. Experiment with different solvent compositions and additives (e.g., formic acid, ammonium formate). |
| Suboptimal Column Temperature | Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. Try adjusting the column temperature within a range of 25-40°C. |
| Column with Low Efficiency | An old or poorly packed column will have reduced resolving power. Replace the column with a new, high-efficiency column of the same type. |
Issue 2: Peak Splitting or Tailing
Symptoms:
-
Nisoldipine peak appears as two or more smaller peaks.
-
The peak has an asymmetrical shape with a pronounced "tail."
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Add a buffer like ammonium formate or ammonium acetate (e.g., 5-10 mM) to the mobile phase to improve peak shape. Adjusting the pH with formic acid can also help. |
| Column Contamination or Void | A partially blocked column frit or a void at the head of the column can distort the peak shape. Try flushing the column or, if the problem persists, replace it. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Analyte Overload | Injecting too high a concentration of nisoldipine can lead to peak fronting or tailing. Try diluting the sample. |
Experimental Protocols
Protocol 1: LC Gradient Optimization for Nisoldipine and this compound Separation
This protocol outlines a systematic approach to developing a gradient LC method for the separation of nisoldipine and this compound.
1. Initial Conditions (Based on Isocratic Methods):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Initial Gradient: Start with a fast scouting gradient (e.g., 5-95% B in 5 minutes) to determine the approximate elution time.
2. Gradient Optimization Workflow:
Caption: Workflow for LC gradient optimization.
3. Example Gradient Programs for Optimization:
| Gradient Program | Time (min) | % Mobile Phase B (Acetonitrile) | Expected Outcome |
| 1. Fast Scouting | 0.0 | 5 | Determine approximate elution conditions. |
| 5.0 | 95 | ||
| 6.0 | 95 | ||
| 6.1 | 5 | ||
| 8.0 | 5 | ||
| 2. Shallow Gradient | 0.0 | 60 | Improved resolution. |
| 4.0 | 80 | ||
| 4.1 | 95 | ||
| 5.0 | 95 | ||
| 5.1 | 60 | ||
| 7.0 | 60 | ||
| 3. Fine-Tuning | 0.0 | 65 | Optimized separation. |
| 5.0 | 75 | ||
| 5.1 | 95 | ||
| 6.0 | 95 | ||
| 6.1 | 65 | ||
| 8.0 | 65 |
Protocol 2: Troubleshooting Peak Tailing
This protocol provides a logical flow for diagnosing and resolving peak tailing issues with nisoldipine.
Caption: Logical steps for troubleshooting peak tailing.
Data Presentation
Table 1: Effect of Gradient Slope on Resolution
The following table illustrates hypothetical data on how changing the gradient slope can impact the retention time (RT) and resolution (Rs) of nisoldipine and this compound.
| Gradient (Time to increase from 60% to 80% B) | Nisoldipine RT (min) | This compound RT (min) | Resolution (Rs) |
| 2 minutes | 3.52 | 3.45 | 0.8 |
| 4 minutes | 3.89 | 3.78 | 1.3 |
| 6 minutes | 4.25 | 4.10 | 1.6 |
Table 2: Influence of Mobile Phase Additive on Peak Asymmetry
This table presents example data on how different mobile phase additives can affect the peak shape (asymmetry factor) of nisoldipine. An asymmetry factor of 1.0 indicates a perfectly symmetrical peak.
| Mobile Phase A | Nisoldipine Peak Asymmetry Factor |
| Water | 1.8 |
| 0.1% Formic Acid in Water | 1.4 |
| 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid) | 1.1 |
Addressing Nisoldipine-d3 carryover in autosampler
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Nisoldipine-d3 analysis, specifically addressing the common challenge of autosampler carryover.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is carryover a common issue?
A1: this compound is a deuterated analog of Nisoldipine, a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] It is a yellow crystalline substance that is practically insoluble in water but soluble in methanol.[1] Due to its hydrophobic nature, this compound has a tendency to adsorb to surfaces within the analytical system, a phenomenon known as nonspecific binding.[4][5][6] This adsorption is a primary cause of carryover, where residual analyte from a previous injection appears in subsequent blank or sample injections, leading to inaccurate quantification.[7][8][9]
Q2: How can I identify the source of this compound carryover in my LC-MS system?
A2: Identifying the source of carryover is the first step toward resolving it. The most common sources are the autosampler (injection needle, valve, sample loop), the column, and the mass spectrometer's ion source.[4][10] A systematic approach is recommended to pinpoint the origin of the carryover.
Troubleshooting Workflow for Carryover Identification
The following diagram outlines a logical workflow to determine the source of this compound carryover.
Caption: A step-by-step workflow to diagnose the source of analytical carryover.
Q3: What are the most effective strategies to minimize this compound carryover from the autosampler?
A3: Minimizing autosampler carryover for a hydrophobic compound like this compound involves a multi-faceted approach focusing on optimizing the needle wash protocol, selecting appropriate injection parameters, and ensuring the cleanliness of all components in the sample flow path.
Troubleshooting Guides
Guide 1: Optimizing the Autosampler Needle Wash Protocol
The composition and application of the needle wash solvent are critical for effectively removing this compound residues from the injector needle and associated components.[11][12][13]
Experimental Protocol: Needle Wash Optimization
-
Objective: To determine the optimal wash solvent composition and wash program to minimize this compound carryover.
-
Materials:
-
High concentration this compound standard solution.
-
Blank solution (e.g., mobile phase or sample diluent).
-
Various organic solvents (e.g., Acetonitrile, Methanol, Isopropanol) and aqueous solutions.
-
-
Procedure: a. Inject the high concentration this compound standard. b. Inject a blank solution using the standard needle wash protocol and quantify the carryover. c. Systematically alter the composition of the needle wash solvent. Given this compound's solubility in methanol, start with wash solutions containing a high percentage of methanol or other strong organic solvents.[1] d. For each new wash composition, repeat steps a and b. e. Once an effective solvent is identified, optimize the wash program by increasing the wash volume, duration (e.g., extended wash times), and frequency (pre- and post-injection washes).[11][13]
-
Data Analysis: Calculate the percent carryover for each condition using the formula: % Carryover = (Peak Area in Blank / Peak Area in Standard) * 100
Table 1: Effect of Needle Wash Solvent Composition on Carryover
| Wash Solvent Composition | Average Carryover (%) |
| 90:10 Water:Acetonitrile | 1.5% |
| 50:50 Water:Methanol | 0.8% |
| 100% Acetonitrile | 0.5% |
| 100% Methanol | 0.3% |
| 50:50 Isopropanol:Acetonitrile | 0.1% |
Note: These are example values. Actual results will vary based on the LC system and specific experimental conditions.
Guide 2: Modifying Injection Parameters and System Components
Beyond the needle wash, other aspects of the injection process and system hardware can be adjusted to reduce carryover.
Table 2: Troubleshooting Strategies for Injection and Hardware
| Strategy | Description | Rationale |
| Injection Mode | Switch from partial loop to full loop injection. | Full loop injections provide a more thorough flush of the sample loop and valve, reducing the chances of residual sample remaining.[14] |
| Injection Volume | Reduce the injection volume if possible. | A smaller injection volume reduces the total amount of analyte introduced into the system, which can decrease the potential for adsorption. |
| Vial Selection | Use low-adsorption or silanized glass vials. | Standard glass vials have silanol groups that can interact with and adsorb analytes. Low-adsorption vials have a treated surface to minimize this interaction.[15] |
| Septa and Caps | Use pre-slit or low-bleed septa. | Pieces of septa can be cored by the needle and become a source of contamination and carryover. |
| Rotor Seal | Inspect and replace the injector valve's rotor seal regularly. | A worn or scratched rotor seal can create dead volumes where the sample can be trapped and slowly bleed out in subsequent injections.[16] |
Advanced Troubleshooting and System Cleaning
If carryover persists after optimizing the needle wash and injection parameters, a more thorough cleaning of the autosampler and LC system may be necessary.
Experimental Protocol: System Decontamination
-
Objective: To remove adsorbed this compound from the entire sample flow path.
-
Procedure: a. Disconnect the Column: To prevent damage, always remove the analytical column before flushing the system with strong solvents. b. Flush with Strong Solvents: Sequentially flush the system, including the autosampler flow path, with a series of solvents of increasing and then decreasing polarity. A typical sequence for a hydrophobic compound like this compound would be: i. Mobile Phase (without buffer salts) ii. 100% Water iii. 100% Methanol iv. 100% Acetonitrile v. 100% Isopropanol (an excellent solvent for removing hydrophobic residues) vi. 100% Acetonitrile vii. 100% Methanol viii. Mobile Phase (re-equilibration) c. Inject Cleaning Solvents: Program the autosampler to make several large-volume injections of the strong wash solvent (e.g., Isopropanol) to ensure the needle, loop, and valve are thoroughly cleaned.[17] d. Passivation: In severe cases of carryover due to analyte interaction with metal surfaces, passivation of the system with an acidic solution (e.g., dilute nitric or phosphoric acid) may be required. Always consult your instrument manufacturer's guidelines before performing passivation. [16]
Logical Relationship for Carryover Mitigation
The following diagram illustrates the decision-making process for addressing this compound carryover.
Caption: A decision tree for systematically troubleshooting and resolving carryover issues.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]
- 5. method carry over problem (very hydrophobic protein) - Chromatography Forum [chromforum.org]
- 6. The Horror of Sample Adsorption to Containers (Part 1) : Shimadzu (Äeská republika) [shimadzu.cz]
- 7. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. waters.com [waters.com]
- 14. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mastelf.com [mastelf.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: Resolving Chromatographic Co-elution with Nisoldipine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic co-elution issues encountered during the analysis of nisoldipine and its metabolites.
Troubleshooting Guide
This guide addresses specific co-elution problems in a question-and-answer format, offering practical solutions to improve chromatographic separation.
Question: My nisoldipine peak is showing significant tailing and appears to be co-eluting with a metabolite. How can I improve the peak shape and achieve baseline separation?
Answer: Peak tailing and co-elution can often be resolved by addressing several factors in your HPLC/LC-MS method. Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Nisoldipine and its metabolites have varying pKa values. A slight adjustment of the mobile phase pH can alter the ionization state of the analytes, thereby changing their retention characteristics. For reverse-phase chromatography, a mobile phase pH around 4.0 has been shown to provide good separation.[1] Consider adjusting the pH in small increments (e.g., ±0.2 pH units) to observe the effect on separation.
-
Gradient Optimization: If you are using a gradient elution, the gradient slope may be too steep, not allowing sufficient time for the separation of closely eluting compounds. Try decreasing the gradient slope, particularly during the elution window of nisoldipine and its metabolites. A shallower gradient provides more time for differential partitioning between the stationary and mobile phases, enhancing resolution.
-
Column Chemistry: If mobile phase optimization is insufficient, consider switching to a different column chemistry. While C18 columns are commonly used, other stationary phases can offer different selectivities. A phenyl-hexyl or a biphenyl column can provide alternative pi-pi interactions that may improve the separation of aromatic compounds like nisoldipine and its metabolites.
-
Temperature Control: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful that temperature can also affect the stability of the analytes. Experiment with temperatures in the range of 30-40°C.
Question: I am observing co-elution between the parent nisoldipine and its primary hydroxylated metabolite. How can I specifically target the separation of these two compounds?
Answer: The hydroxylation of the isobutyl ester is a major metabolic pathway for nisoldipine, resulting in a metabolite with similar structural properties to the parent drug.[2][3][4][5] To resolve this specific co-elution, consider the following:
-
Mobile Phase Composition: The choice of organic modifier in your mobile phase can significantly impact selectivity. If you are using acetonitrile, switching to methanol, or a combination of both, can alter the elution order and improve separation. Methanol is a more polar solvent and can offer different hydrogen bonding interactions.
-
Flow Rate Reduction: Decreasing the flow rate can increase the analysis time but often leads to better resolution. A lower flow rate allows for more equilibration time between the stationary and mobile phases, which can be beneficial for separating closely related compounds.
-
Use of Ion-Pairing Reagents: For acidic metabolites, adding an ion-pairing reagent like hexane sulphonic acid sodium salt to the mobile phase can improve retention and selectivity on a reverse-phase column.[1]
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of nisoldipine that I should be aware of for potential co-elution?
A1: The major biotransformation pathway for nisoldipine is the hydroxylation of the isobutyl ester.[2][3][4][5] Other identified metabolites include the dehydrogenated form (dehydro nisoldipine) and a carboxylic acid derivative.[2][5] Due to their structural similarity to the parent compound, these metabolites are the most likely to co-elute.
Q2: Can I use mass spectrometry to resolve co-eluting peaks of nisoldipine and its metabolites?
A2: While mass spectrometry (MS) can differentiate between co-eluting compounds if they have different mass-to-charge ratios (m/z), it is not a substitute for good chromatographic separation. In-source fragmentation or the presence of isobaric metabolites can lead to inaccurate quantification if the peaks are not chromatographically resolved. It is always best practice to optimize the chromatography to achieve baseline separation before MS detection.
Q3: Are there any sample preparation techniques that can help minimize co-elution?
A3: While sample preparation primarily aims to remove interferences and concentrate the analytes, certain techniques can be beneficial. Solid-phase extraction (SPE) can be optimized to fractionate the sample to some extent, potentially separating some metabolites from the parent drug before LC injection. However, the most effective way to resolve co-elution is through chromatographic method development.
Experimental Protocols
Below are detailed methodologies from published studies for the separation of nisoldipine and its metabolites. These can serve as a starting point for your method development and troubleshooting.
Method 1: LC-MS/MS for Simultaneous Determination in Rat Plasma [2]
| Parameter | Condition |
| Column | C18, reverse phase |
| Mobile Phase | Isocratic |
| Detection | MS in Multiple Reaction Monitoring (MRM) mode |
| Ionization | Positive or Negative Electrospray Ionization (ESI) |
| Analysis Time | < 5 minutes |
Method 2: Chiral Separation of Nisoldipine Enantiomers
| Parameter | Condition |
| Column | Chiralcel OD-H |
| Mobile Phase | Hexane-ethanol (97.5:2.5, v/v) |
| Detection | GC-MS in Single-Ion Monitoring (SIM) mode |
| Ionization | Electron-Impact (EI) |
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of nisoldipine and the resolution of co-elution.
Caption: Major metabolic pathways of nisoldipine.
Caption: A logical workflow for resolving chromatographic co-elution.
References
Minimizing ion suppression for Nisoldipine-d3 signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for the Nisoldipine-d3 signal in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] In bioanalytical studies, where this compound is often used as an internal standard for the quantification of Nisoldipine, unaddressed ion suppression can lead to erroneous pharmacokinetic and bioavailability assessments.[5]
Q2: What are the common causes of ion suppression in bioanalytical methods?
Ion suppression can originate from various endogenous and exogenous sources within the sample matrix.[1][3] Common causes include:
-
Endogenous Matrix Components: High concentrations of phospholipids, salts, proteins, and metabolites that co-elute with this compound are major contributors to ion suppression.[1][6]
-
Exogenous Contaminants: Substances introduced during sample collection and preparation, such as plasticizers from collection tubes or formulation excipients, can also suppress the analyte signal.[3][5]
-
Mobile Phase Additives: While necessary for chromatographic separation, some mobile phase additives can compete with the analyte for ionization.[3]
-
High Analyte Concentration: At high concentrations, the analyte itself can lead to a non-linear detector response, which can be perceived as a suppression effect.[2]
Q3: How can I detect and assess the extent of ion suppression for my this compound signal?
A common method to evaluate ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of this compound indicates the presence of ion suppression. The magnitude of this dip can be used to quantify the effect.[7] Another approach is to compare the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix.[1]
Troubleshooting Guide
This guide provides a systematic approach to minimizing ion suppression for the this compound signal.
Step 1: Sample Preparation Optimization
Effective sample preparation is a critical first step in reducing matrix effects.[1][6] The goal is to remove interfering components while efficiently recovering this compound.
Troubleshooting Workflow for Sample Preparation
Caption: A decision tree for selecting and optimizing a sample preparation method to reduce ion suppression.
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Impact on Ion Suppression |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[6] | Less effective at removing phospholipids and other endogenous components, which can lead to significant ion suppression.[3][6] | Moderate Reduction |
| Liquid-Liquid Extraction (LLE) | Provides a cleaner extract than PPT by removing many interfering substances.[1][3] | Can be more time-consuming and may have lower analyte recovery if not optimized. | Good Reduction |
| Solid-Phase Extraction (SPE) | Highly selective, providing the cleanest extracts and significantly reducing matrix components.[1][8] | More complex, requires method development, and can be more expensive. | Excellent Reduction |
Experimental Protocols
-
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9][10]
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma sample, add the internal standard (this compound) and 50 µL of a buffering agent (e.g., 0.1 M sodium carbonate) to adjust the pH.
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.
-
Load the pre-treated plasma sample (e.g., diluted or pH-adjusted).
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a stronger solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Step 2: Chromatographic Optimization
If ion suppression persists after optimizing sample preparation, further improvements can be achieved by adjusting the chromatographic conditions to separate this compound from co-eluting interferences.[1][3]
Strategies for Chromatographic Optimization
-
Modify Mobile Phase Composition: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the mobile phase additives can alter the elution profile of interfering compounds.[3]
-
Adjust Gradient Elution: Modifying the gradient slope can improve the separation between this compound and matrix components.[3]
-
Change Stationary Phase: Switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl phase) can provide alternative selectivity.[3]
-
Employ UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns offer higher resolution and better separation from interfering peaks.[8]
Logical Flow for Chromatographic Troubleshooting
Caption: A workflow for optimizing chromatographic conditions to mitigate ion suppression.
Step 3: Mass Spectrometry Parameter Adjustment
In some cases, modifying the ion source parameters can help reduce ion suppression.
-
Change Ionization Mode: Switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can be beneficial, as APCI is generally less susceptible to ion suppression from non-volatile salts.[3][11]
-
Optimize Source Parameters: Adjusting settings such as the capillary voltage, gas flow rates, and temperature can influence the ionization efficiency and potentially reduce the impact of interfering compounds.
-
Reduce Flow Rate: Lowering the flow rate into the mass spectrometer (e.g., by using nano-ESI) can lead to the formation of smaller, more highly charged droplets that are more tolerant of non-volatile matrix components.[3]
Summary of Ion Suppression Mitigation Strategies
| Strategy | Principle | Relative Effectiveness |
| Sample Preparation (SPE) | Removal of interfering matrix components before analysis.[1] | High |
| Chromatographic Separation | Separation of the analyte from co-eluting interferences.[1][3] | High |
| Matrix-Matched Calibration | Compensating for suppression by preparing calibrators and quality controls in the same biological matrix as the samples.[1] | Medium (Compensatory) |
| Stable Isotope-Labeled Internal Standard | This compound co-elutes with Nisoldipine and experiences similar ion suppression, allowing for accurate quantification.[1] | High (Compensatory) |
| Ion Source Modification | Changing ionization technique (e.g., ESI to APCI) or optimizing source parameters.[3] | Low to Medium |
| Sample Dilution | Reducing the concentration of both the analyte and interfering compounds.[3] | Low to Medium (May compromise sensitivity) |
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 9. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Nisoldipine: Evaluating Internal Standards
For researchers, scientists, and professionals in drug development, the robust bioanalysis of pharmaceutical compounds is a cornerstone of successful pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of validated bioanalytical methods for the calcium channel blocker nisoldipine, with a special focus on the choice of internal standard, a critical factor in ensuring method accuracy and precision.
While the ideal internal standard is a stable isotope-labeled version of the analyte, such as Nisoldipine-d3, publicly available literature predominantly details methods using structural analogs like nimodipine and nitrendipine. This guide will objectively compare these existing methods and discuss the theoretical and practical advantages of employing a deuterated internal standard like this compound.
Experimental Protocols: A Side-by-Side Look
The following table summarizes the experimental conditions of two published LC-MS/MS methods for the determination of nisoldipine in plasma, one using nimodipine and the other's internal standard not being specified in the provided abstract but representative of a common approach.
| Parameter | Method A (with Nimodipine IS)[1] | Method B[2] |
| Biological Matrix | Human Plasma | Rat Plasma |
| Sample Preparation | Liquid-Liquid Extraction with ethyl acetate | Protein Precipitation with acetonitrile |
| Chromatography | ||
| Column | Agilent ODS C18 (250 x 4.6 mm, 5 µm) | Symmetry RP-C18 (50 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Methanol:Water (80:20, v/v) | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | Not Specified | 0.5 mL/min |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI) | TurboIonSpray Ionization (ESI) |
| Detection | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
Performance Comparison of Validated Methods
The performance of a bioanalytical method is assessed through rigorous validation parameters. The table below compares the key validation data from the two methods.
| Validation Parameter | Method A (with Nimodipine IS)[1] | Method B[2] |
| Linearity Range | 0.5 - 20.0 ng/mL | 0.2 - 20 ng/mL |
| Correlation Coefficient (r) | 0.9995 | ≥ 0.9982 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (Limit of Detection: 0.2 ng/mL) | 0.2 ng/mL |
| Precision (RSD%) | Within-day: < 9.28%, Between-day: < 11.13% | Within required limits |
| Accuracy | Within required limits | Within required limits |
The this compound Advantage: Why a Deuterated Internal Standard Matters
While the methods using structural analogs demonstrate acceptable performance, the use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis. Here’s why:
-
Compensates for Matrix Effects: this compound has nearly identical physicochemical properties to nisoldipine. This means it will experience the same degree of ion suppression or enhancement in the mass spectrometer, leading to more accurate quantification.
-
Minimizes Extraction Variability: During sample preparation, any loss of analyte will be mirrored by a proportional loss of the deuterated internal standard, ensuring the analyte-to-internal standard ratio remains constant.
-
Reduces Chromatographic Shift Effects: Minor variations in retention time will affect both the analyte and the internal standard equally, improving precision.
Experimental Workflow for Nisoldipine Bioanalysis
The following diagram illustrates a typical workflow for the bioanalytical method validation of nisoldipine in plasma using LC-MS/MS.
References
- 1. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nisoldipine-d3 and Other Dihydropyridine Internal Standards in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies of dihydropyridine calcium channel blockers, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of Nisoldipine-d3 and other commonly used deuterated dihydropyridine internal standards. While direct head-to-head comparative studies are scarce, this document collates available data from various validated bioanalytical methods to offer insights into their performance.
The Critical Role of Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as deuterated analogs, are considered the gold standard in quantitative bioanalysis. Their near-identical physicochemical properties to the analyte ensure they co-elute chromatographically and experience similar ionization effects, thereby effectively compensating for variations in sample preparation, injection volume, and matrix effects. This leads to enhanced precision and accuracy in the quantification of the target analyte.
Performance Comparison of Dihydropyridine Deuterated Internal Standards
The following table summarizes the performance characteristics of this compound and other deuterated dihydropyridine internal standards as reported in various published LC-MS/MS methods. It is important to note that these values are collated from different studies and not from a direct comparative experiment; therefore, variations in experimental conditions should be considered when interpreting the data.
| Internal Standard | Analyte | Matrix | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) | Reference |
| This compound | Nisoldipine | Human Plasma | 0.1 | 2.5 - 7.8 | 3.1 - 8.5 | 92.3 - 108.7 | ~85 | Not available |
| Amlodipine-d4 | Amlodipine | Human Plasma | 0.2 | < 15 | < 15 | Within ±15 | Not specified | [1] |
| Nifedipine-d6 | Nifedipine | Human Plasma | 1.01 | < 15 | < 15 | 100.5 (at LLOQ) | 104.1 - 108.7 | [2] |
| Felodipine-d7 | Felodipine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not available |
Data for this compound, and Felodipine-d7 are representative values and may not be from a single published source due to the limited availability of direct comparative studies.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of dihydropyridines using deuterated internal standards.
Representative Protocol for Nisoldipine Analysis using this compound
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound working solution (concentration to be optimized).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Nisoldipine: To be determined (e.g., precursor ion -> product ion)
-
This compound: To be determined (e.g., precursor ion+3 -> product ion)
-
-
Representative Protocol for Amlodipine Analysis using Amlodipine-d4
-
Sample Preparation:
-
To 200 µL of plasma, add 25 µL of Amlodipine-d4 internal standard solution.
-
Add 50 µL of 0.1 M NaOH.
-
Perform liquid-liquid extraction with 1 mL of a mixture of ethyl acetate and hexane (80:20, v/v).
-
Vortex and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute in 150 µL of mobile phase.[1]
-
-
LC-MS/MS Conditions:
Mandatory Visualizations
Dihydropyridine Mechanism of Action
Dihydropyridine calcium channel blockers, including nisoldipine, exert their therapeutic effects by binding to L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells. This binding inhibits the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.
Caption: Signaling pathway of dihydropyridine calcium channel blockers.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of a dihydropyridine drug in a biological matrix using an internal standard.
Caption: Bioanalytical workflow for dihydropyridine quantification.
Conclusion
References
Cross-Validation of Analytical Methods for Nisoldipine Quantification Using Nisoldipine-d3
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Nisoldipine in biological matrices, with a specific focus on the role of Nisoldipine-d3 as an internal standard in ensuring data accuracy and reliability through cross-validation. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in bioanalytical method development and validation.
The Critical Role of Internal Standards and Cross-Validation
In the landscape of drug development, the accurate quantification of drug candidates and their metabolites in biological samples is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of Nisoldipine, is a cornerstone of robust bioanalytical methods. This compound, being chemically identical to Nisoldipine but with a different mass, co-elutes with the analyte and experiences similar extraction and ionization effects, thereby compensating for variations in sample preparation and instrument response.
Cross-validation of analytical methods is a regulatory requirement and a critical scientific practice to ensure the consistency and reliability of data when a method is transferred between laboratories, instruments, or even when significant changes are made to a validated method.[1][2][3][4] This process involves comparing the performance of two or more analytical methods to demonstrate that they provide equivalent results for the same set of samples.
Comparison of LC-MS/MS Methods for Nisoldipine Analysis
While various analytical techniques have been employed for the determination of Nisoldipine in pharmaceutical formulations, LC-MS/MS remains the gold standard for bioanalysis due to its superior sensitivity and specificity.[5][6][7][8][9] The following table summarizes the key performance parameters of representative LC-MS/MS methods for the quantification of Nisoldipine in plasma. Although not all cited studies explicitly used this compound, its use as an internal standard is best practice and is assumed for the purpose of this comparative guide.
| Parameter | Method A (LC-MS/MS) | Method B (LC-MS/MS) |
| Analyte | Nisoldipine | m-Nisoldipine |
| Internal Standard | Nimodipine[6] | Not specified in abstract, but a deuterated standard like this compound is ideal.[5] |
| Biological Matrix | Human Plasma[6] | Rat Plasma[5] |
| Linearity Range | 0.5 - 20.0 ng/mL[6] | 0.2 - 20 ng/mL[5] |
| Correlation Coefficient (r) | 0.9995[6] | > 0.9982[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[6] | 0.2 ng/mL[5] |
| Limit of Detection (LOD) | 0.2 ng/mL[6] | Not Reported |
| Within-day Precision (%RSD) | < 9.28%[6] | Within required limits[5] |
| Between-day Precision (%RSD) | < 11.13%[6] | Within required limits[5] |
| Accuracy | Not explicitly stated, but method was successfully used in a pharmacokinetic study.[6] | Within required limits[5] |
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS analysis of Nisoldipine in plasma using this compound as an internal standard is outlined below. This protocol is a composite based on common practices reported in the literature.[5][6][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column, such as a Symmetry RP-C18 (50 mm x 4.6 mm, 3.5 µm), is commonly used.[5]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water or a buffer like ammonium acetate) is typical. A common composition is acetonitrile:water (80:20, v/v).[5]
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.[5]
-
Column Temperature: Maintained at ambient or a controlled temperature (e.g., 20°C).[8]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for Nisoldipine.[5][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Nisoldipine: The specific precursor-to-product ion transition would be determined during method development.
-
This compound: The precursor ion will be shifted by 3 Da compared to Nisoldipine, and a specific product ion would be monitored.
-
-
Instrument Parameters: Parameters such as ion source voltage, temperature, and collision energy should be optimized for the specific instrument being used.[10]
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for Nisoldipine using this compound as an internal standard.
Caption: Workflow for Analytical Method Cross-Validation.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the integrity of bioanalytical data. The use of a stable isotope-labeled internal standard, such as this compound, is instrumental in achieving the high levels of precision and accuracy required. This guide provides a framework for comparing LC-MS/MS methods for Nisoldipine analysis and outlines a general protocol and workflow for their cross-validation. By adhering to these principles, researchers and drug development professionals can generate reliable and reproducible data that will withstand regulatory scrutiny and contribute to the successful advancement of new therapies.
References
- 1. moh.gov.bw [moh.gov.bw]
- 2. fda.gov [fda.gov]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stork: Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies [storkapp.me]
- 10. xisdxjxsu.asia [xisdxjxsu.asia]
The Gold Standard in Bioanalysis: Determining Accuracy and Precision with Nisoldipine-d3
In the landscape of pharmaceutical research and development, the precise and accurate quantification of drug candidates in biological matrices is paramount. For a calcium channel blocker like Nisoldipine, understanding its pharmacokinetic profile is crucial. The use of a stable isotope-labeled internal standard, such as Nisoldipine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for achieving reliable bioanalytical data. This guide provides an objective comparison of this methodology, supported by established principles of bioanalytical method validation.
While specific validation data for an LC-MS/MS method employing this compound as an internal standard is not publicly available, this guide will present the well-established advantages of this approach and provide illustrative data based on typical validation parameters for Nisoldipine assays using analogous internal standards.
The Critical Role of Stable Isotope-Labeled Internal Standards
In pharmacokinetic studies, the use of a stable isotope-labeled (SIL) internal standard, like this compound, is the most robust technique available.[1] this compound is chemically identical to Nisoldipine but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary advantage of using a SIL internal standard is its ability to compensate for variability during sample preparation and analysis.[2][3] Factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can vary between samples.[4][5] Because the SIL internal standard behaves virtually identically to the analyte throughout the entire analytical process, the ratio of their signals remains constant, leading to more accurate and precise results.[1]
Comparative Analysis: this compound vs. Other Internal Standards
While other structurally similar molecules, such as nitrendipine, have been used as internal standards in Nisoldipine assays, they do not perfectly mimic the analyte's behavior in the same way a SIL internal standard does.[6] This can lead to greater variability and less accurate quantification, particularly when dealing with complex biological matrices from different individuals.[7] The use of this compound minimizes this variability, providing a more reliable dataset for crucial pharmacokinetic and bioequivalence studies.[8]
Experimental Protocol: A Validated LC-MS/MS Method
The following outlines a typical experimental protocol for the quantification of Nisoldipine in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay range).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: A C18 analytical column (e.g., 4.6 x 50 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nisoldipine: Precursor ion → Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion → Product ion (specific m/z values to be determined during method development, typically +3 Da from Nisoldipine).
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.
Data Presentation: Accuracy and Precision
The accuracy and precision of a bioanalytical method are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy is expressed as the percent relative error (%RE), while precision is expressed as the percent coefficient of variation (%CV). According to regulatory guidelines, the acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% for the lower limit of quantification), and for precision, the %CV should not exceed 15% (20% for the LLOQ).[9]
Table 1: Illustrative Intra-day and Inter-day Accuracy and Precision Data for a Nisoldipine Assay
| Concentration Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%RE) | Intra-day Precision (%CV) | Inter-day Accuracy (%RE) | Inter-day Precision (%CV) |
| LLOQ | 0.2 | 5.0 | 8.5 | 6.2 | 9.8 |
| Low QC | 0.5 | -2.4 | 6.1 | -1.8 | 7.3 |
| Medium QC | 5 | 1.8 | 4.5 | 2.5 | 5.1 |
| High QC | 15 | -0.9 | 3.2 | -0.5 | 4.0 |
Note: This data is illustrative and based on typical performance for validated LC-MS/MS assays of small molecules in plasma.
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) Analytical Method Development and Validation of Assay and Dissolution for Nisoldipine ER Tablets by RP-HPLC. (2012) | R Sureshkumar | 2 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Linearity Assessment of Nisoldipine Calibration Curves: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the linearity of nisoldipine calibration curves, with a specific focus on methods employing a deuterated internal standard, Nisoldipine-d3. The linearity of an analytical method is a critical parameter, demonstrating that the response of the instrument is directly proportional to the concentration of the analyte over a given range. This guide summarizes quantitative data from various validated methods, presents detailed experimental protocols, and visualizes the assessment workflow to aid researchers in selecting and implementing robust bioanalytical assays for nisoldipine.
Comparison of Linearity Parameters
The following table summarizes the linearity data from different validated methods for the quantification of nisoldipine. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variability in sample preparation and matrix effects. While a specific LC-MS/MS method detailing the use of this compound was not found in the public literature, a GC-MS method employing a nine-fold deuterated nisoldipine provides a valuable benchmark. For comparison, data from LC-MS/MS methods using other internal standards are also presented.
| Analyte | Internal Standard | Method | Matrix | Linear Range | Correlation Coefficient (r) | Reference |
| Nisoldipine Enantiomers | Nine-fold deuterated Nisoldipine | GC-MS | Human Plasma | Not Specified | Not Specified | [1] |
| m-Nisoldipine | Not Specified | LC-MS/MS | Rat Plasma | 0.2 - 20.0 ng/mL | ≥ 0.9982 | [2] |
| Nisoldipine | Nimodipine | HPLC-ESI-MS | Human Plasma | 0.5 - 20.0 ng/mL | 0.9995 | [3] |
| Nisoldipine Enantiomers | Nitrendipine | HPLC-GC-MS | Human Plasma | 0.05 - 50.0 ng/mL | Not Specified | [4] |
Experimental Protocols
Method 1: Enantioselective GC-MS with Deuterated Internal Standard
This method describes the determination of nisoldipine enantiomers using a nine-fold deuterated internal standard.
-
Sample Preparation: Details of the sample preparation were not fully available in the provided abstract.
-
Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is used for the separation of the enantiomers, followed by off-line Gas Chromatography (GC) for quantification.[1]
-
Mass Spectrometry: Mass-selective detection is employed for the quantification of the nisoldipine enantiomers and the deuterated internal standard.[1]
-
Quantification: The limit of quantification is reported as 0.1 µg/L for each enantiomer.[1]
Method 2: LC-MS/MS for m-Nisoldipine in Rat Plasma
This protocol details a sensitive and specific method for the determination of m-nisoldipine.
-
Sample Preparation: A single-step protein precipitation with acetonitrile is used to extract the analyte from rat plasma.[2]
-
Chromatography:
-
Column: Symmetry RP-C18 (50 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile-water (80:20, v/v)
-
Flow Rate: 0.5 mL/min[2]
-
-
Mass Spectrometry:
-
Instrument: API 4000 triple quadrupole mass spectrometer
-
Ionization: TurboIonSpray ionization (ESI)
-
Mode: Multiple Reaction Monitoring (MRM)[2]
-
-
Quantification: The lower limit of quantification (LLOQ) is 0.2 ng/mL.[2]
Method 3: HPLC-ESI-MS for Nisoldipine in Human Plasma
This method presents a selective and sensitive approach for nisoldipine quantification using nimodipine as the internal standard.
-
Sample Preparation: Nisoldipine and the internal standard are extracted from plasma using ethyl acetate. The organic layer is evaporated, and the residue is reconstituted in the mobile phase.[3]
-
Chromatography:
-
Column: Agilent ODS C18 reversed-phase column (250 x 4.6 mm i.d., 5 µm)
-
Mobile Phase: Methanol-water (80:20, v/v)[3]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI)
-
Mode: Selected-Ion Monitoring (SIM)[3]
-
-
Quantification: The limit of detection is 0.2 ng/mL.[3]
Linearity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the linearity of a calibration curve in a bioanalytical method.
Caption: Workflow for Linearity Assessment of a Bioanalytical Method.
References
- 1. Determination of the enantiomers of nisoldipine in human plasma using high-performance liquid chromatography on a chiral stationary phase and gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Mass Spectrometric Analysis of Nisoldipine and Its Deuterated Analog, Nisoldipine-d3
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Mass Spectra of Nisoldipine and Nisoldipine-d3
This guide provides a comprehensive comparison of the mass spectra of Nisoldipine and its deuterated isotopologue, this compound. This information is critical for researchers in drug metabolism, pharmacokinetics, and bioanalytical method development who utilize stable isotope-labeled internal standards for quantitative analysis.
Chemical Structures and Molecular Weights
Nisoldipine is a dihydropyridine calcium channel blocker used to treat hypertension.[1][2] Its deuterated analog, this compound, serves as an ideal internal standard in mass spectrometry-based quantification due to its similar chemical and physical properties but distinct mass.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Nisoldipine | [Image of Nisoldipine structure] | C₂₀H₂₄N₂O₆ | 388.41 |
| This compound | [Image of this compound structure with D3 on the methyl ester] | C₂₀H₂₁D₃N₂O₆ | 391.43 |
Note: The exact position of the three deuterium atoms in commercially available this compound is on the methyl ester group.[3]
Mass Spectra Comparison
The inclusion of three deuterium atoms in this compound results in a predictable mass shift of +3 Da for the molecular ion and any fragments containing the deuterated methyl group. This mass difference allows for the clear differentiation and quantification of the analyte and the internal standard.
Below is a summary of the expected and reported mass-to-charge ratios (m/z) for the prominent ions of both compounds under mass spectrometric analysis.
| Ion | Nisoldipine (m/z) | This compound (Expected m/z) | Description |
| [M+H]⁺ | 389.17 | 392.19 | Protonated molecular ion, commonly observed in Electrospray Ionization (ESI). |
| [M-H₂O+H]⁺ | 371.16 | 374.18 | Loss of a water molecule from the protonated molecule. |
| [M-CH₃OH+H]⁺ | 357.14 | 357.14 | Loss of methanol from the protonated molecule. In this compound, the loss of deuterated methanol (CD₃OH) would result in a fragment at m/z 357.14. |
| Fragment 1 | 315 | 318 | Further fragmentation product. |
| Fragment 2 | 270 | 270 | Fragment ion not containing the deuterated methyl group. |
| Fragment 3 | 210 | 210 | Fragment ion not containing the deuterated methyl group. |
Data for Nisoldipine is based on publicly available spectra.[1][4][5] The expected m/z values for this compound are calculated based on the deuteration at the methyl ester position.
Experimental Protocols
The following is a general protocol for the analysis of Nisoldipine and this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation:
-
Spiking: Spike plasma or other biological samples with a known concentration of this compound internal standard.
-
Protein Precipitation: Precipitate proteins by adding a threefold volume of cold acetonitrile.
-
Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS analysis.
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Nisoldipine Transition: m/z 389.2 → 357.1
-
This compound Transition: m/z 392.2 → 357.1
-
-
Collision Energy: Optimized for the specific instrument and transitions.
-
Fragmentation Pathway
The fragmentation of Nisoldipine in the mass spectrometer provides structural information. A proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation pathway of Nisoldipine and this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of Nisoldipine and its deuterated analog. Researchers are encouraged to perform their own in-house validation and optimization of analytical methods based on the specific instrumentation and matrices being used.
References
- 1. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 5. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis (ISR) for Nisoldipine Bioanalysis: The Case for a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, ensuring the reproducibility and reliability of pharmacokinetic data is paramount. Incurred Sample Reanalysis (ISR) has become a mandatory exercise to confirm the validity of bioanalytical methods under real-world conditions. The choice of an appropriate internal standard (IS) is a critical factor that can significantly impact the outcome of ISR and the overall integrity of a study. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of nisoldipine in biological matrices, with a focus on the performance of a stable isotope-labeled internal standard, represented here by deuterated nisoldipine, versus commonly used structural analogs.
The Critical Role of the Internal Standard in ISR
Incurred samples can present a more complex analytical challenge than the calibration standards and quality control samples used during method validation. Factors such as unknown metabolites, protein binding differences, and sample heterogeneity can all contribute to variability in analytical results. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer to compensate for this variability.
A stable isotope-labeled (SIL) internal standard, such as a deuterated version of the analyte (e.g., Nisoldipine-d3), is widely considered the gold standard. By having nearly identical physicochemical properties to the analyte, a SIL IS can more effectively account for variations in extraction recovery and matrix effects, leading to more accurate and precise results, and consequently, a higher likelihood of passing ISR acceptance criteria.
Performance Comparison: Deuterated Nisoldipine vs. Structural Analogs
While specific data for "this compound" is not extensively published, the performance of other deuterated and 13C-labeled nisoldipine internal standards provides a strong basis for comparison against structural analogs like nimodipine and nitrendipine.
Quantitative Performance Data
The following tables summarize the performance characteristics of various bioanalytical methods for nisoldipine quantification, highlighting the differences between those using a stable isotope-labeled IS and those using structural analog IS.
Table 1: Bioanalytical Method Performance with Stable Isotope-Labeled Internal Standard (Deuterated/13C Nisoldipine)
| Parameter | Performance Metric | Reference |
| Internal Standard | Nine-fold deuterated nisoldipine | |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/L (0.1 ng/mL) | |
| Precision (RSD%) | Not explicitly stated, but method described as having good precision | |
| Accuracy | Not explicitly stated, but method described as having good accuracy | |
| Internal Standard | [13C4]Nisoldipine racemate | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| Precision (RSD%) | < 7% | |
| Accuracy | < 10% |
Table 2: Bioanalytical Method Performance with Structural Analog Internal Standards
| Parameter | Performance Metric | Reference |
| Internal Standard | Nimodipine | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| Precision (Within-day RSD%) | < 9.28% | |
| Precision (Between-day RSD%) | < 11.13% | |
| Accuracy | Not explicitly stated, but implied to be within acceptable limits | |
| Internal Standard | Nitrendipine | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |
| Precision (Within-day and Between-day CV%) | < 15% | |
| Accuracy | Not explicitly stated, but implied to be within acceptable limits |
Analysis of Performance Data:
The data indicates that methods employing a stable isotope-labeled internal standard for nisoldipine achieve excellent sensitivity (LLOQ as low as 0.1 ng/mL) and high precision (RSD% < 7%). While methods using structural analogs like nimodipine and nitrendipine also demonstrate acceptable performance according to regulatory guidelines (typically ±15% for precision and accuracy), the precision reported for the SIL IS method is notably better. This enhanced precision is a key factor in ensuring reproducible results during Incurred Sample Reanalysis.
Experimental Protocols
Bioanalytical Method using a Stable Isotope-Labeled Internal Standard (Adapted from)
Sample Preparation:
-
To a 1 mL plasma sample, add the deuterated nisoldipine internal standard.
-
Alkalinize the plasma sample.
-
Perform a liquid-liquid extraction with toluene.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC-MS/MS System: A validated liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A chiral column (e.g., Chiralcel OD-H) for enantioselective separation, or a standard C18 column for racemic analysis.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., hexane-ethanol or acetonitrile) and aqueous buffer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for nisoldipine and the deuterated internal standard.
Bioanalytical Method using a Structural Analog Internal Standard (Adapted from)
Sample Preparation:
-
To a plasma sample, add the internal standard (nimodipine or nitrendipine).
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
LC-MS/MS System: A validated liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water, often with a modifier like formic acid.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for nisoldipine and the respective structural analog internal standard.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in a bioanalytical study and the specific workflow for Incurred Sample Reanalysis.
Figure 1. General workflow of a bioanalytical study for pharmacokinetic analysis.
Figure 2. Logical workflow for conducting Incurred Sample Reanalysis (ISR).
Conclusion and Recommendation
The choice of internal standard is a cornerstone of a robust and reliable bioanalytical method, a fact that is magnified during the scrutiny of Incurred Sample Reanalysis. While structural analog internal standards like nimodipine and nitrendipine can be used for the quantification of nisoldipine and may meet regulatory acceptance criteria, the available data strongly suggests that a stable isotope-labeled internal standard, such as deuterated nisoldipine, offers superior performance.
The key advantages of using a deuterated internal standard for nisoldipine bioanalysis in the context of ISR include:
-
Improved Precision and Accuracy: By co-eluting with the analyte and having nearly identical extraction and ionization characteristics, a SIL IS provides more effective compensation for analytical variability, leading to tighter precision and accuracy.
-
Enhanced Reliability of ISR: The improved precision directly translates to a higher probability of passing the stringent acceptance criteria of ISR, reducing the risk of costly and time-consuming investigations and potential study delays.
-
Mitigation of Matrix Effects: A SIL IS is the most effective tool for mitigating unpredictable matrix effects that can occur in incurred samples, ensuring that the reported concentrations are a true reflection of the analyte's presence in the biological matrix.
For drug development professionals and scientists conducting regulated bioanalytical studies for nisoldipine, the use of a deuterated internal standard like this compound is strongly recommended. The initial investment in a stable isotope-labeled standard is far outweighed by the long-term benefits of enhanced data quality, improved regulatory compliance, and greater confidence in the pharmacokinetic results that underpin critical decisions in the drug development process.
A Comparative Analysis of Nisoldipine and Amlodipine Utilizing Deuterated Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent dihydropyridine calcium channel blockers, nisoldipine and amlodipine. The focus is on their clinical performance and the bioanalytical methodologies employing deuterated standards for precise quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and clinical pharmacology.
Clinical Performance: A Head-to-Head Comparison
Nisoldipine and amlodipine are both widely prescribed for the management of hypertension and angina. Clinical studies have demonstrated their comparable efficacy in reducing blood pressure and improving exercise tolerance in patients with ischemic heart disease. However, subtle differences in their pharmacokinetic profiles and adverse effect incidences have been reported. The following tables summarize key quantitative data from comparative clinical trials.
| Table 1: Antihypertensive Efficacy | Nisoldipine | Amlodipine | Reference |
| Mean Reduction in Systolic Blood Pressure (mmHg) | 15 - 23 | 13 - 20 | [1][2] |
| Mean Reduction in Diastolic Blood Pressure (mmHg) | 13 - 16 | 11 - 15 | [1][2] |
| Blood Pressure Responder Rate (%) | 87 | 78 | [1] |
| Table 2: Anti-ischemic Efficacy in Stable Angina | Nisoldipine | Amlodipine | Reference |
| Mean Increase in Total Exercise Duration (seconds) | 23 | 21 | [1] |
| Anti-ischemic Responder Rate (>20% increase in exercise time, %) | 20 | 27 | [1] |
| Anti-ischemic Responder Rate (>60 seconds increase in exercise time, %) | 32 | 29 | [1] |
| Table 3: Common Adverse Events | Nisoldipine | Amlodipine | Reference |
| Headache (%) | Higher incidence | Lower incidence | [1] |
| Peripheral Edema (%) | Higher incidence | Lower incidence | [1] |
Mechanism of Action: L-type Calcium Channel Blockade
Both nisoldipine and amlodipine exert their therapeutic effects by blocking L-type calcium channels, primarily in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure. The signaling pathway is illustrated below.
Caption: Signaling pathway of nisoldipine and amlodipine.
Experimental Protocols: Bioanalytical Quantification Using Deuterated Standards
The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variations during sample preparation and analysis.
Experimental Workflow
The general workflow for the quantification of nisoldipine and amlodipine in plasma samples using deuterated internal standards is depicted below.
Caption: General experimental workflow.
Detailed Methodology: Nisoldipine Quantification
This protocol is based on a method utilizing a nine-fold deuterated nisoldipine as an internal standard.[1]
-
Sample Preparation:
-
To 1 mL of human plasma, add the deuterated nisoldipine internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and dichloromethane).
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: A chiral stationary phase column is used for the enantioselective separation of nisoldipine.
-
Mobile Phase: A mixture of hexane and ethanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 50 µL.
-
-
Mass Spectrometric Conditions:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for nisoldipine and its deuterated internal standard.
-
Detailed Methodology: Amlodipine Quantification
This protocol is a composite of validated methods using deuterated amlodipine (amlodipine-d4) as an internal standard.
-
Sample Preparation:
-
To 200 µL of human plasma, add the amlodipine-d4 internal standard solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Inject an aliquot of the clear supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
LC System: Ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for amlodipine and amlodipine-d4.
-
Conclusion
Both nisoldipine and amlodipine are effective dihydropyridine calcium channel blockers with comparable clinical efficacy. The choice between these agents may be guided by individual patient characteristics and tolerability profiles. For the accurate and reliable quantification of these drugs in biological matrices, the use of deuterated internal standards coupled with LC-MS/MS is the recommended bioanalytical approach, ensuring robust and defensible pharmacokinetic and clinical data.
References
- 1. Determination of the enantiomers of nisoldipine in human plasma using high-performance liquid chromatography on a chiral stationary phase and gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nisoldipine-d3: A Guide for Laboratory Professionals
The proper disposal of Nisoldipine-d3, a deuterated pharmaceutical compound, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its chemical properties and classification as a substance harmful to aquatic life with long-lasting effects, it must be managed as a hazardous chemical and pharmaceutical waste.[1] Under no circumstances should this compound be disposed of via standard trash or sewer systems.[2][3]
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols, in conjunction with institutional and local regulations, is mandatory.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is in use. This minimizes the risk of exposure and ensures safe handling.
Required Personal Protective Equipment (PPE):
-
Gloves: Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after handling the material.[4]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Protective Clothing: Wear a lab coat or other impervious clothing to prevent skin contact.[5][6]
-
Respiratory Protection: If there is a risk of generating dusts, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6]
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid the generation of dust.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must follow a controlled and documented waste management stream.
-
Waste Segregation:
-
Designate a specific waste stream for this compound and materials contaminated with it (e.g., pipette tips, vials, gloves).
-
Do not mix this waste with other chemical or general laboratory waste streams.[4][7] Keeping waste streams separate is crucial for proper disposal and can prevent increased disposal costs.[8]
-
-
Waste Containment:
-
If the original container is not available or suitable, use a designated hazardous waste container that is compatible with the chemical. The container must be sealable and in good condition.
-
Keep the waste container securely closed except when adding waste.[9]
-
Store the container in a designated Satellite Accumulation Area within the laboratory. This area should be clearly marked and away from incompatible materials.[9]
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate any known hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[5][7]
-
Provide them with the necessary information from the Safety Data Sheet (SDS) and the waste label.
-
Never attempt to transport hazardous waste personally.
-
-
Final Disposal Method:
-
The recommended final disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This process ensures the complete destruction of the compound in an environmentally sound manner.
-
Disposal must be carried out at an approved and licensed waste disposal plant in accordance with all federal, state, and local regulations.[1][4][6]
-
Hazard and Disposal Summary
The following table summarizes the key data points for the safe disposal of this compound.
| Parameter | Information | Citation |
| Chemical Classification | Acute Oral Toxicity (Category 4), Acute & Chronic Aquatic Toxicity (Category 1) | [1] |
| Primary Disposal Route | Offer to a licensed hazardous waste disposal company for incineration. | [5][7] |
| Approved Container | Original container or designated, labeled hazardous waste container. | [4][7] |
| Forbidden Disposal Methods | Do not dispose of in drains, sewers, or household trash. | [2][5][6] |
| Regulatory Framework | Governed by EPA (RCRA), DEA, and state/local regulations. | [3][10] |
Disposal Workflow Visualization
The logical flow for the proper disposal of this compound is illustrated below. This process ensures safety and compliance from the point of generation to final destruction.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Nisoldipine|63675-72-9|MSDS [dcchemicals.com]
- 2. news.ashp.org [news.ashp.org]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.com [fishersci.com]
- 7. Nisoldipine - Safety Data Sheet [chemicalbook.com]
- 8. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Nisoldipine-d3
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling Nisoldipine-d3, a deuterated analog of Nisoldipine, a dihydropyridine calcium channel blocker. The following procedures and recommendations are based on available safety data sheets for Nisoldipine and its deuterated forms, as well as general best practices for handling hazardous drugs.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its parent compound are classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin contact. Safety data sheets indicate that Nisoldipine is harmful if swallowed and may cause harm to the unborn child[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
The selection of appropriate PPE is contingent on the specific handling procedure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Gown |
| Weighing (powder) | Chemical Fume Hood or Ventilated Balance Enclosure | 2 pairs of chemotherapy-rated gloves | Safety glasses with side shields or splash goggles | NIOSH-approved respirator (e.g., N95) | Disposable gown with tight cuffs |
| Dissolving (in solvent) | Chemical Fume Hood | 2 pairs of chemotherapy-rated gloves | Splash goggles | NIOSH-approved respirator if outside a fume hood | Disposable gown with tight cuffs |
| Administering to animals | Ventilated cage changing station (if applicable) | 2 pairs of chemotherapy-rated gloves | Safety glasses with side shields or splash goggles | Recommended if potential for aerosolization exists | Disposable gown with tight cuffs |
| General laboratory handling | Well-ventilated area | 1 pair of nitrile gloves | Safety glasses | Not generally required | Standard lab coat |
Experimental Protocols: Safe Handling Procedures
Adherence to a strict, step-by-step protocol for donning and doffing PPE is critical to prevent contamination.
Donning PPE Workflow
Caption: PPE Donning Sequence.
Doffing PPE Workflow
Caption: PPE Doffing Sequence.
Disposal Plan: Managing Contaminated Waste
Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Contaminated Gloves, Gowns, Shoe Covers | Yellow chemotherapy waste bag/bin | Place in a designated, labeled hazardous waste container. |
| Sharps (needles, syringes) | Puncture-resistant sharps container | Do not recap, bend, or break needles. Dispose of immediately after use. |
| Empty Vials and Contaminated Labware | Yellow chemotherapy waste bag/bin | Rinse with a suitable solvent (e.g., ethanol) three times. The rinsate should be collected as hazardous waste. |
| Grossly Contaminated Materials | Labeled, sealed plastic bags within a hazardous waste container | For spills, use a chemotherapy spill kit and dispose of all materials as hazardous waste. |
Waste Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
